molecular formula C20H26O2 B14083844 Norethindrone-13C2

Norethindrone-13C2

Katalognummer: B14083844
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: VIKNJXKGJWUCNN-FCTOQDIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Norethindrone-13C2 is a useful research compound. Its molecular formula is C20H26O2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C20H26O2

Molekulargewicht

300.4 g/mol

IUPAC-Name

(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1/i1+1,3+1

InChI-Schlüssel

VIKNJXKGJWUCNN-FCTOQDIESA-N

Isomerische SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2([13C]#[13CH])O)CCC4=CC(=O)CC[C@H]34

Kanonische SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Norethindrone-13C2: Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Norethindrone-13C2. This isotopically labeled version of Norethindrone is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for highly accurate quantification in complex biological matrices.

Chemical Properties and Structure

This compound is a synthetic progestin, a class of steroid hormones that mimic the effects of progesterone. The inclusion of two carbon-13 isotopes in the ethynyl group provides a distinct mass shift, enabling its use in mass spectrometry-based analytical techniques without altering its chemical behavior significantly.

Physicochemical Properties

The physicochemical properties of this compound are nearly identical to those of its unlabeled counterpart, with a marginal increase in molecular weight. The data presented below is for unlabeled Norethindrone and serves as a close proxy for the labeled compound.

PropertyValueReference
Molecular Formula C₁₈¹³C₂H₂₆O₂[1]
Molecular Weight 300.41 g/mol [2]
Appearance White to off-white crystalline solid[3]
Melting Point 205-206 °C[4]
Boiling Point 447 °C at 760 mmHg[4]
Solubility - Insoluble in water- Soluble in Chloroform- Slightly soluble in ethanol and acetone
Storage Room temperature, away from light and moisture[2]
CAS Number 201741-02-8[1]
Chemical Structure

The chemical structure of this compound is characterized by a four-ring steroid backbone. The two carbon-13 atoms are located in the ethynyl group at the C17 position.

Norethindrone_13C2_Synthesis_Workflow cluster_synthesis Inferred Synthesis of this compound Start 19-nor-4-androstene-3,17-dione (Precursor) Ethynylation Ethynylation Reaction Start->Ethynylation Product This compound Ethynylation->Product LabeledAcetylene [13C2]Acetylene Gas LabeledAcetylene->Ethynylation caption Inferred final step for this compound synthesis. Analytical_Workflow cluster_workflow LC-MS/MS Analytical Workflow for Norethindrone Plasma Plasma Sample Spike Spike with This compound IS Plasma->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Analysis (Quantification) LCMS->Data caption Workflow for Norethindrone analysis using this compound. Progesterone_Receptor_Signaling caption Norethindrone's progesterone receptor signaling pathway.

References

An In-depth Technical Guide to the Synthesis and Purification of Norethindrone-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Norethindrone-13C2, an isotopically labeled version of the synthetic progestin Norethindrone. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the chemical processes involved in preparing this important compound for use in metabolic studies, as an internal standard for quantitative analysis, or in other research applications.

Introduction

Norethindrone, a first-generation progestin, functions as an agonist of the progesterone receptor and is widely used in hormonal contraceptives and for the treatment of various gynecological disorders.[] The introduction of a stable isotope label, such as Carbon-13, at specific positions in the molecule creates this compound. This labeled compound is invaluable for a range of applications, including metabolic tracing, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantification, due to its distinct mass from the unlabeled drug.[2]

This guide will detail a common synthetic route to Norethindrone, which can be adapted for the introduction of the 13C2 label, and will discuss the key purification and analytical techniques required to obtain the high-purity compound.

Synthesis of this compound

The synthesis of Norethindrone typically proceeds from a readily available steroid precursor. A common and effective route starts from estrone 3-methyl ether, which is converted to 19-nor-4-androsten-3,17-dione.[3][4] The crucial step for the introduction of the isotopic label is the ethynylation of the 17-keto group using a 13C-labeled acetylene source.

Synthetic Pathway Overview

The overall synthetic scheme is a multi-step process that involves the transformation of the steroid A-ring and the addition of the 17α-ethynyl group.

Synthesis_Workflow A Estrone 3-Methyl Ether B Birch Reduction A->B Li/NH3 C 3-methoxyestra-2,5(10)-dien-17beta-ol B->C D Hydrolysis & Oxidation C->D Oxalic Acid, then CrO3 E 19-nor-4-androsten-3,17-dione D->E F Ethynylation with 13C2-Acetylene E->F KOC(CH3)3 G This compound F->G

Caption: Overall synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of 19-nor-4-androsten-3,17-dione from Estrone 3-Methyl Ether

This initial phase of the synthesis involves the reduction of the aromatic A-ring of estrone 3-methyl ether, followed by hydrolysis and oxidation to yield the key intermediate, 19-nor-4-androsten-3,17-dione.[3][4]

  • Protocol:

    • In a flask equipped for reactions at low temperatures, dissolve estrone 3-methyl ether in a mixture of anhydrous tetrahydrofuran (THF) and liquid ammonia.

    • Add small pieces of lithium metal to the stirred solution until a persistent blue color is observed, indicating the progress of the Birch reduction.

    • After the reaction is complete, quench the excess lithium with a suitable reagent like ethanol.

    • Evaporate the ammonia and add an aqueous solution of oxalic acid to hydrolyze the enol ether.

    • Extract the product with an organic solvent and then perform a Jones oxidation using chromium trioxide in acetic acid to oxidize the 17-hydroxyl group to a ketone.[4]

    • Purify the resulting 19-nor-4-androsten-3,17-dione by column chromatography or recrystallization.

Step 2: Ethynylation of 19-nor-4-androsten-3,17-dione to form this compound

This is the critical step where the 13C2-label is introduced. The 17-keto group of 19-nor-4-androsten-3,17-dione is reacted with a 13C-labeled acetylene source.[3]

  • Protocol for Ethynylation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of potassium tert-butoxide in anhydrous toluene and tert-butanol.

    • Cool the mixture and bubble [1,2-13C2]acetylene gas through the solution.

    • Add a solution of 19-nor-4-androsten-3,17-dione in anhydrous toluene dropwise to the reaction mixture.

    • Allow the reaction to proceed for several hours, monitoring its completion by thin-layer chromatography (TLC).[3]

    • Upon completion, quench the reaction by the slow addition of water.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude this compound.

Illustrative Quantitative Data

The following table summarizes illustrative quantitative data for the synthesis of this compound. Actual yields may vary depending on reaction scale and optimization.

StepStarting MaterialProductMolar Mass ( g/mol )Illustrative Yield (%)Purity (by HPLC)
1. A-Ring TransformationEstrone 3-Methyl Ether19-nor-4-androsten-3,17-dione272.38~75%>95%
2. Ethynylation19-nor-4-androsten-3,17-dioneThis compound300.41~85%>90% (crude)

Purification of this compound

High purity of the final product is essential for its intended applications. A combination of recrystallization and preparative high-performance liquid chromatography (HPLC) is often employed to achieve the desired purity.

Purification Workflow

Purification_Workflow A Crude this compound B Recrystallization A->B C Partially Purified Product B->C D Preparative HPLC C->D E Pure this compound Fractions D->E F Solvent Evaporation E->F G High-Purity this compound F->G H Purity Analysis (Analytical HPLC, MS, NMR) G->H

Caption: General purification workflow for this compound.
Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective first step to remove bulk impurities from the crude product.[2][5]

  • Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethyl acetate or a mixture of dichloromethane and n-heptane.[6]

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.[7]

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC is the method of choice.[8]

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The exact ratio may need to be optimized.[9]

    • Flow Rate: Adjust the flow rate according to the column dimensions.

    • Detection: UV detection at approximately 245 nm is suitable for Norethindrone.

  • Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the main peak of this compound.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final high-purity product.

Purity Assessment Data

The purity of the final product should be assessed using analytical techniques.

Analytical TechniqueParameterSpecification
Analytical HPLCPurity>99%
Mass SpectrometryMolecular Ion (M+)m/z = 300.41
NMR Spectroscopy13C NMRConfirms 13C enrichment at ethynyl positions

Mechanism of Action: Progesterone Receptor Signaling

Norethindrone exerts its biological effects primarily by acting as an agonist for the progesterone receptor (PR).[10][11] This interaction triggers a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of Norethindrone to the progesterone receptor in the cytoplasm, followed by translocation to the nucleus, where it regulates gene expression.[12][13]

Genomic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N Norethindrone PR Progesterone Receptor (PR) N->PR PR_N Norethindrone-PR Complex PR->PR_N PR_N_nuc Norethindrone-PR Complex PR_N->PR_N_nuc Translocation PRE Progesterone Response Element (PRE) on DNA PR_N_nuc->PRE Transcription Modulation of Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response

Caption: Genomic signaling pathway of Norethindrone.
Non-Genomic Signaling Pathway

Norethindrone can also induce rapid, non-genomic effects by interacting with membrane-associated progesterone receptors, leading to the activation of intracellular signaling cascades, such as the MAPK pathway.[14][15]

Non_Genomic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm_ng Cytoplasm N_mem Norethindrone mPR Membrane PR N_mem->mPR Src c-Src mPR->Src Activation MAPK MAPK Cascade (Erk1/2) Src->MAPK Downstream Downstream Effectors MAPK->Downstream Rapid_Response Rapid Cellular Response Downstream->Rapid_Response

Caption: Non-genomic signaling pathway of Norethindrone.

Conclusion

The synthesis and purification of this compound require a meticulous multi-step chemical process, with the critical introduction of the isotopic label occurring during the ethynylation of a 17-ketosteroid precursor. Subsequent purification, employing techniques such as recrystallization and preparative HPLC, is paramount to achieving the high purity required for its intended scientific applications. A thorough understanding of both the synthetic methodologies and the underlying mechanism of action of Norethindrone through progesterone receptor signaling is essential for researchers and drug development professionals working with this important isotopically labeled compound.

References

A Technical Guide to Commercial Norethindrone-13C2 for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available Norethindrone-13C2, a stable isotope-labeled internal standard essential for the quantitative analysis of norethindrone in complex biological matrices. This document details supplier specifications, applications, and relevant experimental workflows to support drug development, pharmacokinetic studies, and clinical mass spectrometry.

Introduction to Norethindrone and its Labeled Analog

Norethindrone (also known as norethisterone) is a synthetic progestin widely used in oral contraceptives, menopausal hormone therapy, and for the treatment of gynecological disorders such as endometriosis and abnormal uterine bleeding.[1][2] Accurate quantification of norethindrone in biological samples is critical for pharmacokinetic (PK), bioequivalence, and metabolism studies.

Stable isotope-labeled compounds, such as this compound, are the gold standard for internal standards in mass spectrometry-based quantification.[1] By incorporating two carbon-13 atoms, this compound is chemically identical to the unlabeled analyte but has a distinct mass-to-charge ratio (m/z). This allows it to co-elute chromatographically and experience similar ionization effects as the analyte, correcting for variations in sample preparation and instrument response, thereby ensuring highly accurate and precise quantification.[1]

Commercial Suppliers and Product Offerings

Several specialized chemical suppliers provide this compound for research purposes. The following tables summarize the available products and their key specifications.

Table 1: Commercial Supplier Summary
SupplierProduct NameCatalog / Item Number
MedchemExpressThis compoundHY-B0554S1[1][3]
Cambridge Isotope Laboratories, Inc.Norethindrone (ethynyl-¹³C₂, 99%)CLM-2468-PK[2]
PharmaffiliatesThis compound, d2PA STI 069010[4]
Table 2: Comparative Product Specifications
SpecificationMedchemExpressCambridge Isotope Laboratories, Inc.Pharmaffiliates
Product Name This compoundNorethindrone (ethynyl-¹³C₂, 99%)This compound, d2
Labeled CAS Number 201741-02-8[5]201741-02-8[2]Not Available
Unlabeled CAS Number 68-22-468-22-4[2]Not Available
Molecular Formula C₁₈¹³C₂H₂₆O₂C₁₈¹³C₂H₂₆O₂[2]C₁₈¹³C₂H₂₄D₂O₂[4]
Molecular Weight Not Specified300.41[2]302.42[4]
Chemical Purity Not Specified>98%[2]Not Specified
Isotopic Enrichment Not Specified99% (for ¹³C₂)[2]Not Specified
Appearance Not SpecifiedNot SpecifiedWhite Crystalline Solid[4]
Storage Conditions Not SpecifiedRoom temperature, away from light and moisture[2]2-8°C Refrigerator[4]
Stated Applications Internal standard for NMR, GC-MS, LC-MS[1]Clinical MS, Metabolism, Metabolomics[2]Labeled progestogen[4]

Applications in Research and Development

The primary application of this compound is as an internal standard (IS) for the quantitative bioanalysis of norethindrone.[1] Its use is crucial in studies requiring high sensitivity and accuracy, such as:

  • Pharmacokinetic (PK) Studies: Determining absorption, distribution, metabolism, and excretion (ADME) parameters of norethindrone.[6]

  • Bioequivalence Studies: Comparing the bioavailability of different formulations of norethindrone.

  • Metabolite Identification: Serving as a mass-shifted reference to aid in the identification of norethindrone metabolites.

  • Clinical Monitoring: Quantifying therapeutic levels of norethindrone in patient samples.

The workflow below illustrates the general role of this compound in a typical drug development pipeline.

G cluster_preclinical Preclinical / Clinical Phase cluster_analysis Data Application PK_Study Pharmacokinetic Study Design Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) PK_Study->Sample_Collection IS_Spiking Spiking with This compound (IS) Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (e.g., LLE, SPE) IS_Spiking->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing ADME ADME Profile Determination Data_Processing->ADME Bioequivalence Bioequivalence Assessment Data_Processing->Bioequivalence TDM Therapeutic Drug Monitoring Data_Processing->TDM Tracer_App This compound (Tracer / Internal Standard) Tracer_App->IS_Spiking

Role of this compound in Quantitative Bioanalysis.

Experimental Protocols: UPLC-MS/MS Quantification

Quantification of norethindrone at the picogram level is challenging due to its lack of a readily ionizable functional group.[7] The use of a stable isotope-labeled internal standard like this compound is therefore indispensable. A validated UPLC-MS/MS method often involves sample preparation via liquid-liquid extraction (LLE) or supported liquid extraction (SLE) followed by analysis.

The following workflow outlines a typical bioanalytical method for quantifying norethindrone in human plasma.

G start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is vortex Vortex to Mix add_is->vortex extraction Perform Extraction (e.g., Supported Liquid Extraction) vortex->extraction evap Evaporate to Dryness (under Nitrogen) extraction->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into UPLC-MS/MS System reconstitute->inject quantify Quantify Analyte vs. IS (Peak Area Ratio) inject->quantify

Bioanalytical Workflow for Norethindrone Quantification.

Key Methodological Steps:

  • Sample Fortification: A known concentration of this compound solution is added to plasma samples, calibrators, and quality control samples.

  • Extraction: Proteins are precipitated, and the analyte and internal standard are extracted from the plasma matrix. Supported Liquid Extraction (SLE) is an effective technique for this purpose.

  • Concentration: The solvent from the extraction step is evaporated.

  • Reconstitution: The dried extract is redissolved in a solution compatible with the liquid chromatography mobile phase.

  • LC-MS/MS Analysis: The reconstituted sample is injected into a UPLC-MS/MS system. The separation is typically achieved on a C18 column. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for both norethindrone and this compound.

  • Quantification: The concentration of norethindrone in the unknown samples is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

References

Principle of Stable Isotope Labeling with Norethindrone-13C2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stable isotope labeling is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies, offering a safe and precise means to trace the fate of a drug molecule in a biological system.[1] This guide provides a comprehensive overview of the principles and applications of stable isotope labeling using Norethindrone-13C2, a labeled version of the synthetic progestin norethindrone. The primary application of this compound is as an internal standard for the highly sensitive and specific quantitative analysis of norethindrone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This approach is fundamental in pharmacokinetic studies, bioequivalence trials, and clinical monitoring. While less documented in publicly available literature, the principles of stable isotope labeling also allow for this compound to be used as a tracer to elucidate the metabolic pathways and pharmacokinetics of norethindrone. This guide will detail the core principles, experimental methodologies, and data interpretation associated with the use of this compound.

Core Principles of Stable Isotope Labeling

Stable isotope labeling involves the incorporation of a non-radioactive, heavier isotope of an element into a molecule of interest.[1] For this compound, two carbon-12 atoms in the norethindrone molecule are replaced with carbon-13 atoms. This substitution results in a molecule that is chemically identical to the unlabeled drug but has a slightly higher molecular weight. This mass difference is the key to its utility.

The primary advantages of using stable isotopes like 13C over radioactive isotopes (e.g., 14C or 3H) are:

  • Safety: Stable isotopes are non-radioactive, posing no risk to subjects or researchers and eliminating the need for specialized handling and disposal protocols for radioactive waste.

  • No Alteration of Chemical Properties: The addition of stable isotopes does not significantly alter the physicochemical properties or biological activity of the drug, meaning its absorption, distribution, metabolism, and excretion (ADME) profile mirrors that of the unlabeled drug.

  • High Specificity and Sensitivity: Mass spectrometry can easily distinguish between the labeled and unlabeled compounds, allowing for precise quantification and metabolite identification even in complex biological matrices.

Applications of this compound:

  • Internal Standard in Quantitative Bioanalysis: This is the most common application.[1][2][3] this compound is added to biological samples (e.g., plasma, urine) at a known concentration before sample processing. Because it behaves identically to the endogenous (unlabeled) norethindrone during extraction, chromatography, and ionization, it can be used to accurately correct for any sample loss or matrix effects, thereby ensuring the precision and accuracy of the quantification of the unlabeled drug.

  • Tracer in Pharmacokinetic and Metabolism Studies: By administering this compound to a subject, researchers can track its absorption, distribution, metabolism, and excretion over time. This allows for the determination of key pharmacokinetic parameters and the identification of metabolites, as the labeled metabolites will also have a distinct mass signature.

Experimental Protocols

Use of this compound as an Internal Standard for Norethindrone Quantification

This protocol outlines a typical bioanalytical method for the quantification of norethindrone in human plasma using LC-MS/MS with this compound as an internal standard.

3.1.1 Materials and Reagents

  • Norethindrone reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents (e.g., n-butyl chloride)[2]

3.1.2 Sample Preparation

  • Spiking of Internal Standard: To a 0.5 mL aliquot of human plasma sample, add a small volume (e.g., 50 µL) of this compound working solution at a known concentration.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent (e.g., n-butyl chloride), vortex to mix, and centrifuge to separate the layers.[2] Transfer the organic layer to a clean tube.

    • Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol and then water. Load the plasma sample onto the cartridge. Wash the cartridge to remove interferences. Elute the analyte and internal standard with an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the solvent from the extracted sample under a stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

3.1.3 LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A reverse-phase column, such as a C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient or isocratic mixture of aqueous and organic solvents, often with a small amount of acid (e.g., 0.1% formic acid) to improve ionization. For example, a mixture of acetonitrile and water with formic acid.[2]

    • Flow Rate: A typical flow rate for UPLC is around 0.3-0.6 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for both norethindrone and this compound and then monitoring a specific product ion for each after fragmentation in the collision cell.

      • Norethindrone Transition: e.g., m/z 299.2 → 109.1

      • This compound Transition: e.g., m/z 301.2 → 111.1

3.1.4 Data Analysis

The concentration of norethindrone in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared in the same biological matrix.

Hypothetical Protocol for a this compound Tracer Study

3.2.1 Study Design

A crossover study design is often employed. A cohort of subjects would receive a single oral dose of unlabeled norethindrone on one occasion and a single oral dose of this compound on another occasion, with a suitable washout period in between. Alternatively, a co-administration study could be performed where both labeled and unlabeled drug are given simultaneously.

3.2.2 Dosing and Sample Collection

  • Dosing: Administer a single oral dose of this compound to the subjects.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Urine and Feces Collection: Collect urine and feces over specified intervals to determine excretion pathways.

3.2.3 Sample Analysis

The plasma and other biological samples would be analyzed using a validated LC-MS/MS method capable of distinguishing between and quantifying both this compound and its unlabeled counterpart, as well as their respective metabolites. The sample preparation and LC-MS/MS conditions would be similar to those described in section 3.1, but with additional MRM transitions for the expected metabolites.

3.2.4 Data Analysis

  • Pharmacokinetic Analysis: The concentration-time data for this compound would be used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • Metabolite Identification and Quantification: The appearance of labeled metabolites would be monitored. By comparing the mass spectra of the labeled and unlabeled metabolites, their structures can be confirmed. The relative abundance of different metabolites can be determined by comparing their peak areas.

Data Presentation

Pharmacokinetic Parameters of Norethindrone

The following table summarizes pharmacokinetic parameters for unlabeled norethindrone from various studies. A tracer study with this compound would aim to generate similar data for the labeled compound.

ParameterValueConditionsReference
Tmax (Time to Peak Concentration) 1-2 hours0.35 mg oral dose[4]
1.69 hr1 mg oral dose, <250 micron particle size[5]
1.06 hr1 mg oral dose, <10 micron particle size[5]
Cmax (Peak Concentration) 4.7-14.8 ng/mL0.35 mg oral dose[4]
8.66 ng/mL1 mg oral dose, <250 micron particle size[5]
15.73 ng/mL1 mg oral dose, <10 micron particle size[5]
Half-life (t1/2) 34.8 hoursFollowing IV injection of norethindrone acetate[6]
Bioavailability ~64%Oral administration
Bioanalytical Method Validation Parameters

The following table presents typical validation parameters for an LC-MS/MS method for norethindrone quantification using a stable isotope-labeled internal standard.

ParameterTypical Value/ResultReference
Linearity Range 50 - 10,000 pg/mL[2]
Lower Limit of Quantification (LLOQ) 25 pg/mL[7]
Inter-day Precision (%RSD) < 6.8%[2]
Inter-day Accuracy (%RE) 4.4%[2]
Recovery 75.7%[7]
Long-term Storage Stability 375 days at -20°C[7]

Visualizations

Experimental Workflow for Norethindrone Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing start Plasma Sample spike Spike with This compound (IS) start->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Acquisition lcms->data integrate Peak Integration data->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify result Final Concentration quantify->result

Caption: Workflow for the quantification of norethindrone in plasma using a stable isotope-labeled internal standard.

Metabolic Pathway of Norethindrone

G cluster_phase1 Phase I Metabolism norethindrone Norethindrone reduction A-Ring Reduction (5α- and 5β-reductases) norethindrone->reduction conjugation_sulfate Sulfation (Sulfotransferases) norethindrone->conjugation_sulfate norethindrone->conjugation_sulfate conjugation_glucuronide Glucuronidation (UGTs) norethindrone->conjugation_glucuronide norethindrone->conjugation_glucuronide reduced_metabolites Tetrahydronorethindrone Metabolites reduction->reduced_metabolites reduced_metabolites->conjugation_sulfate reduced_metabolites->conjugation_sulfate reduced_metabolites->conjugation_glucuronide reduced_metabolites->conjugation_glucuronide sulfate_conjugates Sulfate Conjugates glucuronide_conjugates Glucuronide Conjugates excretion Excretion (Urine and Feces) sulfate_conjugates->excretion glucuronide_conjugates->excretion

Caption: Major metabolic pathways of norethindrone in humans.

Conclusion

This compound is an invaluable tool in the study of norethindrone. Its primary and well-established application as an internal standard in LC-MS/MS bioanalysis provides the accuracy and precision required for robust pharmacokinetic and clinical studies. The principles of stable isotope labeling also position it as an ideal tracer for in-depth investigations into the metabolism and disposition of norethindrone, offering a safer alternative to radiolabeling. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately contributing to a more thorough understanding of this widely used pharmaceutical compound.

References

The Use of Norethindrone-13C2 as a Tracer in Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Norethindrone-13C2 as a stable isotope tracer in pharmacokinetic (PK) research. While primarily utilized as an internal standard for the accurate quantification of norethindrone in biological matrices, its role as a tracer offers significant advantages in understanding the absorption, distribution, metabolism, and excretion (ADME) of this widely used synthetic progestin. This guide details experimental protocols, presents quantitative data from pharmacokinetic studies of norethindrone, and visualizes its metabolic and signaling pathways.

Introduction to Norethindrone and Stable Isotope Tracing

Norethindrone, a second-generation progestin, is a synthetic hormone widely used in oral contraceptives and for treating various gynecological conditions.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. Stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful tool for pharmacokinetic research.[3][4] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in human studies.[3] this compound, a labeled variant of norethindrone, serves as an ideal tracer due to its chemical identity with the unlabeled drug, allowing for precise differentiation and quantification using mass spectrometry.[5]

The primary application of this compound in pharmacokinetic studies to date has been as an internal standard in bioanalytical methods.[5] This involves adding a known quantity of the labeled compound to biological samples (e.g., plasma) to correct for variations during sample preparation and analysis, thereby ensuring high accuracy and precision in the measurement of unlabeled norethindrone concentrations.[2][5] While direct in vivo pharmacokinetic studies administering this compound as a tracer are not widely published, the methodologies for such studies can be extrapolated from established pharmacokinetic and bioequivalence study designs for norethindrone and other stable isotope-labeled steroids.

Quantitative Pharmacokinetic Data for Norethindrone

The following tables summarize key pharmacokinetic parameters for unlabeled norethindrone from various studies. This data provides a baseline for what can be expected in a pharmacokinetic study involving this compound as a tracer, as the isotopic labeling is not expected to significantly alter the drug's pharmacokinetic properties.

Table 1: Single-Dose Pharmacokinetic Parameters of Norethindrone in Healthy Women

ParameterValueStudy PopulationReference
Cmax (ng/mL) 8.66 - 15.7324 healthy women (1 mg dose, particle size dependent)[6]
4.6383 subjects (1 mg dose with ethinylestradiol)[3]
4.7 - 14.816 women (0.35 mg dose)[7]
Tmax (hr) 1.06 - 1.6924 healthy women (1 mg dose, particle size dependent)[6]
1 - 216 women (0.35 mg dose)[7]
t1/2 (hr) 7.683 subjects (1 mg dose with ethinylestradiol)[3]
AUC (ng·hr/mL) 53.683 subjects (1 mg dose with ethinylestradiol)[3]

Table 2: Bioanalytical Method Parameters for Norethindrone Quantification using this compound as an Internal Standard

ParameterValueAnalytical MethodReference
Concentration Range 50.0 - 25,000 pg/mLUPLC-MS/MS[5]
Lower Limit of Quantitation (LLOQ) 50.0 pg/mLUPLC-MS/MS[5]
Sample Volume 0.250 mL (human plasma)UPLC-MS/MS[5]
Inter-run Accuracy 99.2 - 108.4%UPLC-MS/MS[5]
Inter-run Precision (CV) < 8.1%UPLC-MS/MS[5]

Experimental Protocols

While a specific, publicly available protocol for an in vivo pharmacokinetic study administering this compound as a tracer is not available, the following represents a synthesized, representative protocol based on established methodologies for pharmacokinetic studies of norethindrone and other steroids, incorporating the use of this compound as an internal standard for bioanalysis.

Representative Protocol: A Pharmacokinetic Study of Norethindrone in Healthy Female Volunteers

1. Study Design:

  • An open-label, single-dose, crossover study design is often employed.[8]

  • Subjects would receive a single oral dose of unlabeled norethindrone.

  • A washout period of at least 7 days would separate dosing periods in a crossover design.

2. Study Population:

  • Healthy, non-pregnant, female volunteers of reproductive age.

  • Inclusion criteria would include normal menstrual cycles and no use of hormonal contraceptives for a specified period before the study.

  • Exclusion criteria would include a history of conditions that could interfere with drug absorption or metabolism, and the use of medications known to interact with norethindrone.

3. Dosing:

  • A single oral dose of norethindrone (e.g., 0.35 mg or 1 mg) is administered with a standardized volume of water after an overnight fast.[7]

4. Blood Sampling:

  • Serial blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., EDTA) at pre-defined time points.

  • Typical time points include: pre-dose (0 hr), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.[7]

  • Plasma is separated by centrifugation and stored frozen (e.g., at -70°C) until analysis.

5. Bioanalytical Method (UPLC-MS/MS):

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To a 0.250 mL aliquot of plasma, add a known amount of this compound internal standard working solution.[5]

    • Perform protein precipitation by adding acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant is then subjected to supported liquid extraction (SLE).[5]

    • The organic solvent is evaporated, and the residue is reconstituted in the mobile phase for injection into the UPLC-MS/MS system.[5]

  • Chromatographic and Mass Spectrometric Conditions:

    • UPLC System: A system such as a Waters ACQUITY UPLC is used.

    • Column: A reversed-phase column (e.g., Waters BEH C18, 100 mm × 2.1 mm, 1.7 µm) is typically employed.[5]

    • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/methanol with formic acid) is used for separation.[5]

    • Mass Spectrometer: A tandem mass spectrometer (e.g., Sciex API 5500) is operated in multiple reaction monitoring (MRM) mode.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both norethindrone and this compound to ensure specificity and accurate quantification.

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of norethindrone to this compound against the concentration of norethindrone standards.

    • The concentration of norethindrone in the study samples is then determined from this calibration curve.

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:

    • Cmax (maximum observed plasma concentration)

    • Tmax (time to reach Cmax)

    • AUC (area under the plasma concentration-time curve)

    • t1/2 (elimination half-life)

    • CL/F (apparent oral clearance)

    • Vd/F (apparent volume of distribution)

Visualizing Norethindrone's Pathways

Metabolic Pathway of Norethindrone

Norethindrone undergoes extensive metabolism in the liver.[1][2] The primary metabolic pathway involves the reduction of the A-ring, leading to the formation of 5α-dihydronorethisterone and its derivatives.[2] These metabolites can then be conjugated with sulfate or glucuronide for excretion.[9] A smaller fraction of norethindrone can also be aromatized to the potent synthetic estrogen, ethinyl estradiol.

Norethindrone Metabolic Pathway Norethindrone Norethindrone Dihydro_NE 5α-Dihydronorethisterone & derivatives Norethindrone->Dihydro_NE A-ring reduction (5α-reductase) EE Ethinyl Estradiol Norethindrone->EE Aromatization Conjugated_Metabolites Sulfate and Glucuronide Conjugates Dihydro_NE->Conjugated_Metabolites Conjugation

Metabolic pathway of Norethindrone.
Mechanism of Action: Progesterone Receptor Signaling

Norethindrone exerts its biological effects by acting as an agonist at progesterone receptors (PR).[10][11] As a synthetic progestin, it mimics the action of endogenous progesterone.[11] The binding of norethindrone to the intracellular progesterone receptor leads to a conformational change in the receptor, its dimerization, and translocation to the nucleus.[12][13] In the nucleus, the norethindrone-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[10][12] This alteration in gene expression ultimately leads to the physiological effects of norethindrone, such as the inhibition of ovulation and changes in the cervical mucus and endometrium.[10]

Norethindrone's mechanism of action via the progesterone receptor.

Conclusion

This compound is an invaluable tool in the pharmacokinetic study of norethindrone. Its primary role as an internal standard in bioanalytical methods ensures the generation of high-quality, reliable data. While direct in vivo tracer studies with this compound are not yet commonplace in published literature, the established safety and utility of stable isotope tracers in clinical pharmacology pave the way for future studies. Such research would provide a more detailed understanding of norethindrone's ADME properties, potentially leading to improved therapeutic applications and personalized medicine approaches for this important synthetic hormone. The experimental designs and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals to pursue further investigations in this area.

References

Understanding Isotopic Enrichment in Norethindrone-13C2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the isotopic enrichment of Norethindrone with Carbon-13 (¹³C), specifically focusing on Norethindrone-¹³C₂. This isotopically labeled compound serves as a critical internal standard for quantitative analysis in various research and drug development applications. This document outlines the synthesis, analytical characterization, and mechanism of action of Norethindrone, offering detailed experimental protocols and data presented for clarity and comparison.

Introduction to Isotopic Labeling and Norethindrone

Isotopic labeling is a technique where atoms in a molecule are replaced by their isotopes. In the context of drug development and metabolism studies, stable isotopes like Carbon-13 (¹³C) are invaluable.[1] Norethindrone-¹³C₂, labeled at the ethynyl group, is chemically identical to Norethindrone but has a molecular weight increased by two mass units. This mass difference allows for its precise differentiation and quantification by mass spectrometry, making it an ideal internal standard for bioanalytical assays.[2]

Norethindrone is a synthetic progestin that mimics the action of the endogenous hormone progesterone.[3] It is widely used in oral contraceptives and for the treatment of various gynecological disorders.[4][5] Its primary mechanism of action involves binding to progesterone receptors, which in turn modulates gene transcription to inhibit ovulation and alter the cervical mucus and endometrium.[6][7]

Synthesis and Isotopic Enrichment of Norethindrone-¹³C₂

The synthesis of Norethindrone-¹³C₂ involves the introduction of a ¹³C-labeled ethynyl group at the C17 position of a steroid precursor. The general synthetic route for unlabeled Norethindrone starts from 19-nor-4-androsten-3,17-dione, which is derived from estrone methyl ether.[8]

Conceptual Synthetic Pathway

The key step in the synthesis of Norethindrone-¹³C₂ is the ethynylation of a 17-keto steroid precursor with ¹³C₂-acetylene. ¹³C₂-acetylene can be generated from elemental ¹³C via the formation of calcium carbide (Ca¹³C₂), which is then hydrolyzed.

Logical Flow of Synthesis:

C13 Elemental ¹³C CaC2 Calcium Carbide (Ca¹³C₂) C13->CaC2 High Temperature C2H2 ¹³C₂-Acetylene CaC2->C2H2 Hydrolysis Norethindrone_C13 Norethindrone-¹³C₂ C2H2->Norethindrone_C13 Precursor 19-nor-4-androsten-3,17-dione (or derivative) Precursor->Norethindrone_C13 Ethynylation with ¹³C₂-Acetylene Purification Purification Norethindrone_C13->Purification Final_Product Pure Norethindrone-¹³C₂ Purification->Final_Product

Caption: Conceptual synthesis pathway for Norethindrone-¹³C₂.

Experimental Protocol: Synthesis of Norethindrone-¹³C₂

The following is a representative protocol for the ethynylation step, based on general procedures for 17-keto steroids.[9][10]

Materials:

  • 19-nor-4-androsten-3,17-dione (precursor)

  • ¹³C₂-Acetylene gas

  • Potassium tert-butoxide

  • Anhydrous toluene

  • Anhydrous tert-butyl alcohol

  • Hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • Preparation of the Acetylide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, gas inlet, and reflux condenser under a nitrogen atmosphere, dissolve potassium tert-butoxide in a mixture of anhydrous toluene and anhydrous tert-butyl alcohol.

  • Ethynylation: Cool the solution to 0-5°C and bubble ¹³C₂-acetylene gas through the stirred solution for a specified period.

  • Addition of Steroid Precursor: Add a solution of 19-nor-4-androsten-3,17-dione in anhydrous toluene dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water.

  • Hydrolysis and Work-up: Acidify the mixture with hydrochloric acid to hydrolyze the intermediate and any protecting groups. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude Norethindrone-¹³C₂ can be purified by recrystallization from a suitable solvent system (e.g., dimethylformamide/water or dichloromethane/n-heptane) or by column chromatography on silica gel.[8][11][12]

Quantitative Data: Product Specifications

The following table summarizes the typical specifications for commercially available Norethindrone-¹³C₂.

ParameterSpecificationReference
Chemical FormulaC₁₈¹³C₂H₂₆O₂[13]
Molecular Weight300.41[13]
Isotopic Enrichment99%[13]
Chemical Purity≥98%[13]
Labeling PositionEthynyl carbons[13]

Analytical Characterization

The purity and isotopic enrichment of the synthesized Norethindrone-¹³C₂ must be rigorously assessed.

Experimental Protocol: Quality Control Analysis

1. Isotopic Enrichment and Purity by Mass Spectrometry:

  • Instrumentation: High-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with liquid chromatography (LC-MS).[14]

  • Method:

    • Prepare a dilute solution of the synthesized Norethindrone-¹³C₂.

    • Inject the solution into the LC-MS system.

    • Acquire the full scan mass spectrum in the region of the molecular ion.

    • Determine the relative abundances of the M, M+1, and M+2 peaks to calculate the isotopic enrichment. The M+2 peak should be the most abundant for Norethindrone-¹³C₂.

2. Chemical Purity by High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: HPLC system with a UV detector.[15]

  • Method:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 - 1.3 mL/min.[15]

    • Detection: UV at 245 nm.

    • Inject a known concentration of the purified Norethindrone-¹³C₂ and analyze the chromatogram for the presence of impurities. The area of the main peak relative to the total area of all peaks determines the chemical purity.

3. Structural Confirmation and Isotopic Labeling Site by Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: High-field NMR spectrometer.

  • Method:

    • Acquire ¹H and ¹³C NMR spectra of the labeled compound.[16]

    • Compare the spectra with those of an unlabeled Norethindrone standard.

    • In the ¹³C NMR spectrum, the signals corresponding to the ethynyl carbons will show a significant enhancement and potentially coupling to each other, confirming the labeling position and enrichment.

Quantitative Data: Analytical Method Parameters

The following table summarizes typical parameters for the analysis of Norethindrone using isotopically labeled internal standards.

Analytical MethodParameterValueReference
LC-MS/MS ColumnC18
Mobile PhaseAcetonitrile/Water with Formic Acid[13]
Internal StandardNorethindrone-¹³C₂[2]
HPLC-UV ColumnC18
Mobile PhaseAcetonitrile/Water
Wavelength245 nm
Internal StandardEstradiol or Progesterone[15]

Mechanism of Action: Progesterone Receptor Signaling

Norethindrone exerts its biological effects by acting as an agonist for the progesterone receptor (PR).[6][7] The binding of Norethindrone to the PR initiates a signaling cascade that ultimately alters gene expression in target tissues.

Progesterone Receptor Signaling Pathway:

cluster_cell Target Cell Norethindrone Norethindrone PR Progesterone Receptor (PR) -HSP Complex Norethindrone->PR Binds to PR PR_active Activated PR Dimer PR->PR_active Conformational Change & Dimerization HSP Heat Shock Proteins (HSP) PR->HSP Dissociation PRE Progesterone Response Element (PRE) in DNA PR_active->PRE Binds to DNA Transcription Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins New Proteins Translation->Proteins Biological_Effects Biological Effects: - Inhibition of Ovulation - Thickening of Cervical Mucus - Endometrial Changes Proteins->Biological_Effects

Caption: Norethindrone's mechanism of action via the progesterone receptor.

Upon entering the target cell, Norethindrone binds to the progesterone receptor, which is typically complexed with heat shock proteins (HSPs) in an inactive state.[7] This binding induces a conformational change in the receptor, causing the dissociation of HSPs and the dimerization of the receptor. The activated receptor dimer then translocates to the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[7] This interaction recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription. The resulting changes in protein synthesis are responsible for the physiological effects of Norethindrone, including the inhibition of gonadotropin-releasing hormone (GnRH) secretion, which in turn prevents the luteinizing hormone (LH) surge required for ovulation, the thickening of cervical mucus, and alterations in the endometrium that make it less receptive to implantation.[4][5][6]

References

A Technical Guide to the Physical and Chemical Stability of Norethindrone-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, comprehensive stability studies specifically on Norethindrone-13C2 are not extensively available in peer-reviewed literature. This guide provides an in-depth analysis based on the well-documented stability of the unlabeled parent compound, Norethindrone, and established principles of isotopic labeling. The chemical and physical properties of this compound are expected to be nearly identical to those of Norethindrone.

Introduction

This compound is a stable isotope-labeled (SIL) version of Norethindrone, a synthetic progestin widely used in oral contraceptives and for treating various gynecological disorders.[1][2][3] The incorporation of two carbon-13 atoms provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry, such as LC-MS/MS.[2][4][5] Its utility as an internal standard is predicated on the assumption that it behaves identically to the unlabeled analyte during sample extraction, chromatography, and ionization, while being distinguishable by its mass.[6][7] Understanding its stability is crucial for ensuring the accuracy and reliability of these analytical methods.

The Impact of 13C Isotopic Labeling on Stability

Stable isotope labeling with carbon-13 is considered the gold standard for internal standards because it imparts minimal changes to the physicochemical properties of a molecule.[8][9][10] The key reasons why the stability profile of Norethindrone can be confidently extrapolated to this compound are:

  • Chemical Inertness: Carbon-13 is a stable, non-radioactive isotope. Its inclusion does not induce spontaneous degradation.[10][11][12]

  • Minimal Kinetic Isotope Effect (KIE): The replacement of a 12C atom with a 13C atom results in a very small kinetic isotope effect. The rate of a reaction involving a C-C or C-H bond with a 13C atom is only marginally slower (typically around 4%) than the corresponding reaction with a 12C atom.[13] This means that the degradation rates and pathways observed for Norethindrone will be qualitatively and very nearly quantitatively the same for this compound.

  • Bond Strength: The difference in bond energies between 12C-X and 13C-X bonds (where X is another atom) is negligible and does not significantly influence the molecule's susceptibility to chemical cleavage under typical stress conditions.

Therefore, the extensive data on Norethindrone's stability under forced degradation conditions serves as a reliable proxy for this compound.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are considered identical to those of Norethindrone.

PropertyValue
Chemical Name (17α)-17-Hydroxy-19-norpregn-4-en-20-yn-3-one-13C2
Molecular Formula C₁₈¹³C₂H₂₆O₂
Molecular Weight Approx. 300.44 g/mol
Appearance Off-white to pale yellow crystalline solid.[3]
Solubility Lipophilic, with moderate solubility in organic solvents.
Storage Should be stored at controlled room temperature, protected from light and moisture.[7][8][10][14]

Inferred Stability Profile: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[15] The following sections summarize the degradation behavior of Norethindrone under various stress conditions, which is directly applicable to this compound.

Summary of Degradation under Stress Conditions

Based on published stability-indicating assay methods for Norethindrone, the following table summarizes its degradation under ICH-recommended stress conditions.[6][16][17]

Stress ConditionReagents and DurationObservation% Degradation (Approx.)
Acid Hydrolysis 5N HCl at 70°C for 3 hoursSignificant degradationData not consistently reported across studies
Base Hydrolysis 2N NaOH at 70°C for 1-3 hoursSignificant degradationData not consistently reported across studies
Oxidation 50% H₂O₂ at 70°C for 3 hoursSignificant degradationData not consistently reported across studies
Thermal 105°C for 72 hoursModerate degradationData not consistently reported across studies
Photolytic 1.2 million lux hoursMinor to moderate degradationData not consistently reported across studies
Humidity 25°C / 92% RH for 72 hoursMinimal degradationData not consistently reported across studies

Note: The percentage of degradation can vary depending on the exact experimental conditions and the analytical method used.

Potential Degradation Pathways

The degradation of Norethindrone can involve several pathways, primarily affecting the steroid's A-ring. One notable degradation pathway involves the aromatization of the A-ring, leading to the formation of estrogen-like compounds such as 17α-ethinylestradiol. Other potential degradation products include isomers and various oxidation products.[1][12]

G Potential Degradation Pathway of Norethindrone Norethindrone Norethindrone / this compound Degradant_A Isomerization Products (e.g., Δ-5(6), Δ-5(10) isomers) Degradant_B Aromatization Product (e.g., 17α-ethinylestradiol-like) Degradant_C Oxidation Products (e.g., Hydroxylated derivatives) Degradant_D Other Minor Degradants Acid Acid Hydrolysis (e.g., HCl) Acid->Degradant_A Isomerization Base Base Hydrolysis (e.g., NaOH) Base->Degradant_B Aromatization Oxidation Oxidation (e.g., H₂O₂) Oxidation->Degradant_C Light Photolytic Stress Light->Degradant_D

Caption: Inferred degradation pathways for this compound.

Experimental Protocols

The development and validation of a stability-indicating analytical method are crucial for accurately assessing the stability of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or diode-array detection (DAD) is the most common technique.[11][13][16][17]

Stability-Indicating RP-HPLC Method

The following protocol is a representative example synthesized from multiple published methods for Norethindrone.[6][16][17]

ParameterTypical Conditions
Column C18 (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of an aqueous buffer (e.g., amine buffer pH 2.5) and an organic solvent (e.g., acetonitrile).
Flow Rate 0.9 - 1.3 mL/min
Detection UV at 240 nm or 256 nm
Injection Volume 10 - 100 µL
Column Temperature Ambient or controlled (e.g., 25°C)

System Suitability: The method must be validated according to ICH guidelines, with system suitability parameters such as theoretical plates, tailing factor, and %RSD for replicate injections meeting acceptance criteria.[6]

Forced Degradation Experimental Workflow

A systematic approach is required to perform forced degradation studies.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of This compound in Diluent Acid Acid Stress (e.g., 5N HCl, 70°C) Prep->Acid Base Base Stress (e.g., 2N NaOH, 70°C) Prep->Base Oxidative Oxidative Stress (e.g., 50% H₂O₂, 70°C) Prep->Oxidative Thermal Thermal Stress (e.g., 105°C) Prep->Thermal Photolytic Photolytic Stress (e.g., 1.2M lux hrs) Prep->Photolytic Control Unstressed Control Prep->Control Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples to Working Concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Control->Dilute Neutralize->Dilute Inject Inject into Validated Stability-Indicating HPLC System Dilute->Inject Analyze Analyze Data: - Assess Peak Purity - Quantify Degradants - Calculate Mass Balance Inject->Analyze

Caption: General workflow for forced degradation studies.

Recommended Storage and Handling

Based on the stability profile of Norethindrone, the following storage and handling conditions are recommended for this compound to ensure its integrity as an analytical standard:

  • Temperature: Store at controlled room temperature, typically between 20°C and 25°C (68°F and 77°F). Excursions are often permitted between 15°C and 30°C (59°F and 86°F).[7][14]

  • Light: Store in a light-resistant container to prevent photolytic degradation.[14]

  • Humidity: Keep in a well-closed container to protect from moisture.[10]

  • Solution Stability: Once dissolved in a solvent, the stability of the solution should be determined. Studies on Norethindrone suggest that analytical solutions are stable for extended periods (e.g., up to 1440 minutes) when kept at cool temperatures (e.g., 10°C).[6]

Conclusion

While specific stability-indicating studies on this compound are not publicly available, a robust stability profile can be inferred from the extensive data on its unlabeled analogue, Norethindrone. The principles of isotopic labeling suggest that the inclusion of two 13C atoms will have a negligible effect on the compound's chemical reactivity and degradation pathways. This compound is expected to be susceptible to degradation under strong acidic, basic, and oxidative conditions, with moderate sensitivity to heat and light. Proper storage in controlled, protected environments is essential to maintain its purity and ensure its reliability as an internal standard for high-precision quantitative analysis. The experimental protocols outlined in this guide provide a solid framework for any laboratory wishing to formally validate the stability of this compound.

References

Norethindrone-13C2 for In Vitro and In Vivo Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norethindrone, a synthetic progestin, is widely used in hormonal contraceptives and for the treatment of various gynecological disorders. To facilitate rigorous preclinical and clinical research, stable isotope-labeled analogs such as Norethindrone-13C2 have been developed. This technical guide provides an in-depth overview of the application of this compound in in vitro and in vivo studies, with a primary focus on its use as an internal standard for quantitative analysis. The guide also details experimental protocols, summarizes key quantitative data, and illustrates relevant biological pathways and experimental workflows.

Core Applications of this compound

This compound is the 13C labeled version of Norethindrone.[1] Its primary application in biomedical research is as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they can correct for variations in sample preparation and matrix effects, ensuring high accuracy and precision. While theoretically applicable as a tracer in metabolic studies, the predominant use of this compound reported in the scientific literature is for isotope dilution analysis.

Quantitative Analysis of Norethindrone in Biological Matrices

The use of this compound as an internal standard has enabled the development of highly sensitive and specific methods for the quantification of norethindrone in biological samples, particularly human plasma.

Table 1: Bioanalytical Method Parameters for Norethindrone Quantification using UPLC-MS/MS with this compound Internal Standard
ParameterValueReference
Analytical MethodUltra Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)[1]
Internal StandardThis compound[1]
Biological MatrixHuman Plasma[1]
Sample Volume0.250 mL[1]
Concentration Range50.0 - 25,000 pg/mL[1]
Lower Limit of Quantitation (LLOQ)50.0 pg/mL[1]
Inter-run Accuracy99.2 - 108.4%[1]
Inter-run Precision (CV)<8.1%[1]
Table 2: Pharmacokinetic Parameters of Norethindrone in Humans (from various studies)
ParameterValueStudy Population/DosageReference
Cmax (ng/mL) 26.19 ± 6.1929 healthy female volunteers, single oral dose of norethindrone acetate[2]
tmax (h) 1.83 ± 0.5829 healthy female volunteers, single oral dose of norethindrone acetate[2]
AUC (0-inf) (ng/mL*h) 166.90 ± 56.2829 healthy female volunteers, single oral dose of norethindrone acetate[2]
t1/2 (h) 8.51 ± 2.1929 healthy female volunteers, single oral dose of norethindrone acetate[2]
Volume of Distribution (Vd) ~4 L/kgGeneral[2]
Plasma Clearance ~0.4 L/hr/kgGeneral[2]

Experimental Protocols

Protocol 1: Quantification of Norethindrone in Human Plasma using UPLC-MS/MS

This protocol is adapted from a validated method for the determination of norethindrone in human plasma.[1]

1. Sample Preparation (Supported Liquid Extraction - SLE)

  • To 0.250 mL of human plasma, add the internal standard solution (this compound).

  • Load the plasma sample onto a supported liquid extraction plate.

  • Elute the analyte and internal standard with an organic solvent (e.g., methyl tert-butyl ether).

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

2. UPLC Conditions

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.05% formic acid in water:acetonitrile (65:35, v/v)

  • Mobile Phase B: 0.05% formic acid in methanol:acetonitrile (50:50, v/v)

  • Flow Rate: 0.500 mL/min

  • Injection Volume: 10 µL

  • Gradient: A suitable gradient to ensure separation of norethindrone from endogenous plasma components.

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Norethindrone: m/z 299.2 → 109.1

    • This compound: m/z 301.2 → 109.1

  • Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.

Protocol 2: In Vitro Metabolism of Norethindrone in Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of norethindrone.

1. Incubation Mixture Preparation

  • Prepare a stock solution of norethindrone in a suitable organic solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, combine:

    • Human liver microsomes (e.g., 0.5 mg/mL final concentration)

    • Phosphate buffer (pH 7.4)

    • Norethindrone solution (e.g., 1 µM final concentration)

  • Pre-incubate the mixture at 37°C for 5 minutes.

2. Initiation and Termination of Reaction

  • Initiate the metabolic reaction by adding a solution of NADPH (e.g., 1 mM final concentration).

  • Incubate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (such as this compound).

3. Sample Processing and Analysis

  • Centrifuge the terminated reaction mixture to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Analyze the samples by LC-MS/MS to determine the concentration of remaining norethindrone at each time point. The rate of disappearance of the parent compound is used to calculate metabolic stability parameters such as half-life and intrinsic clearance.

Signaling Pathways and Experimental Workflows

Norethindrone Signaling Pathway

Norethindrone, as a progestin, primarily exerts its effects by binding to and activating the progesterone receptor (PR), a nuclear hormone receptor. This initiates a signaling cascade that modulates gene expression in target tissues.

Norethindrone_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Norethindrone Norethindrone PR Progesterone Receptor (PR) Norethindrone->PR PR_HSP_complex PR-HSP Complex Dimerized_PR Dimerized PR PR->Dimerized_PR Dimerization HSP Heat Shock Proteins (HSP) PR_HSP_complex->PR Dissociation PR_HSP_complex->HSP PRE Progesterone Response Element (PRE) Dimerized_PR->PRE Translocation Gene_Transcription Gene Transcription Modulation PRE->Gene_Transcription Binding Biological_Effects Biological Effects (e.g., ovulation inhibition, endometrial changes) Gene_Transcription->Biological_Effects

Caption: Norethindrone signaling via the progesterone receptor.

Experimental Workflow: Bioanalytical Method Validation

The validation of a bioanalytical method using a stable isotope-labeled internal standard like this compound is a critical process to ensure the reliability of the data. The following workflow outlines the key steps involved.

Bioanalytical_Method_Validation Method_Development Method Development (Optimization of LC and MS parameters) Preparation Preparation of Calibration Standards and Quality Controls (QCs) Method_Development->Preparation Selectivity Selectivity Assessment (Interference from matrix components) Preparation->Selectivity Matrix_Effect Matrix Effect Evaluation (Ion suppression/enhancement) Preparation->Matrix_Effect Calibration_Curve Calibration Curve Performance (Linearity, Range, LLOQ) Preparation->Calibration_Curve Accuracy_Precision Intra- and Inter-day Accuracy & Precision Preparation->Accuracy_Precision Stability Stability Assessment (Freeze-thaw, short-term, long-term) Preparation->Stability Validated_Method Validated Bioanalytical Method Selectivity->Validated_Method Matrix_Effect->Validated_Method Calibration_Curve->Validated_Method Accuracy_Precision->Validated_Method Stability->Validated_Method

References

Methodological & Application

Application Note: Quantitative Analysis of Norethindrone in Human Plasma using Norethindrone-¹³C₂ by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Norethindrone in human plasma using a stable isotope-labeled internal standard, Norethindrone-¹³C₂. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique that offers high selectivity and sensitivity for bioanalytical applications.[1][2][3] The protocol described herein provides a reliable workflow for pharmacokinetic and drug-drug interaction studies.[2] This method is crucial for researchers, scientists, and drug development professionals requiring accurate measurement of Norethindrone concentrations in biological matrices.

Introduction

Norethindrone is a synthetic progestin widely used in oral contraceptives and for the treatment of various menstrual disorders.[4] Accurate quantification of Norethindrone in plasma is essential for pharmacokinetic assessments and to ensure therapeutic efficacy. The use of a stable isotope-labeled internal standard (SIL-IS) like Norethindrone-¹³C₂ is the gold standard for quantitative bioanalysis using LC-MS/MS.[5] A SIL-IS mimics the physicochemical properties of the analyte, ensuring high accuracy and precision by compensating for variability during sample preparation and analysis.[5] This application note provides a detailed protocol for the extraction and quantification of Norethindrone from human plasma.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Norethindrone in human plasma.

Norethindrone Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (e.g., 0.250 mL) is_spike Spike with Norethindrone-¹³C₂ (Internal Standard) plasma->is_spike extraction Extraction (e.g., Supported Liquid Extraction) is_spike->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject Sample into UPLC-MS/MS System reconstitution->injection separation Chromatographic Separation (e.g., C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Quantitative analysis workflow for Norethindrone.

Materials and Reagents

  • Norethindrone reference standard

  • Norethindrone-¹³C₂ (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Acetic Acid)

  • Human plasma (with EDTA anticoagulant)

Equipment

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Analytical balance

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

  • Pipettes

Detailed Protocols

Preparation of Stock and Working Solutions
  • Norethindrone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Norethindrone reference standard in methanol.

  • Norethindrone-¹³C₂ Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Norethindrone-¹³C₂ in methanol.

  • Working Solutions: Prepare serial dilutions of the Norethindrone stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution: Dilute the Norethindrone-¹³C₂ stock solution to the desired concentration for spiking into plasma samples.

Sample Preparation (Supported Liquid Extraction)

This protocol is adapted from a validated method for the determination of Norethindrone in human plasma.[1]

  • Pipette 250 µL of human plasma into a clean microcentrifuge tube.

  • Add a specific volume of the Norethindrone-¹³C₂ internal standard working solution to each plasma sample, calibration standard, and QC sample.

  • Vortex mix the samples for approximately 30 seconds.

  • Load the samples onto a supported liquid extraction (SLE) plate.

  • Apply a suitable organic solvent (e.g., methyl tert-butyl ether) to elute the analytes.

  • Collect the eluate and evaporate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in a specific volume of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following table summarizes the instrumental conditions for the analysis of Norethindrone.

Table 1: LC-MS/MS Instrumental Parameters

ParameterCondition
Liquid Chromatography
UPLC SystemWaters ACQUITY UPLC or equivalent
ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A0.05% Formic acid in Water:Acetonitrile (65:35, v/v)[1]
Mobile Phase B0.05% Formic acid in Methanol:Acetonitrile (50:50, v/v)[1]
Flow Rate0.500 mL/min[1]
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
MS SystemSciex API 6500 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table 2

Table 2: MRM Transitions for Norethindrone and Norethindrone-¹³C₂

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Norethindrone299.2109.1
Norethindrone-¹³C₂301.2111.1

Quantitative Data

The following tables summarize the performance characteristics of the described method.

Table 3: Calibration Curve and Linearity

AnalyteConcentration Range (pg/mL)Correlation Coefficient (r²)
Norethindrone50.0 - 25,000> 0.99

Table 4: Accuracy and Precision

QC LevelNominal Conc. (pg/mL)Inter-run Accuracy (%)Inter-run Precision (%CV)
LLOQ50.099.2 - 108.4< 8.1
Low15099.2 - 108.4< 8.1
Mid1,25099.2 - 108.4< 8.1
High20,00099.2 - 108.4< 8.1

Data adapted from a validated method.[1]

Conclusion

The LC-MS/MS method presented provides a sensitive, specific, and reliable approach for the quantitative determination of Norethindrone in human plasma. The use of the stable isotope-labeled internal standard, Norethindrone-¹³C₂, ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical and preclinical studies. The detailed protocol and performance data demonstrate the robustness of this application for drug development professionals and researchers in the pharmaceutical field.

References

Application Note: High-Throughput Analysis of Norethindrone in Human Plasma Using a ¹³C₂-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Norethindrone is a synthetic progestin widely used in hormonal contraceptives and for the treatment of various menstrual disorders.[1] Accurate and precise quantification of Norethindrone in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as ¹³C₂-Norethindrone, is the gold standard for quantitative analysis by mass spectrometry.[2][3] This internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and reproducible results.[3][4] This application note details a robust and sensitive method for the sample preparation and analysis of Norethindrone in human plasma using ¹³C₂-Norethindrone as an internal standard, followed by UPLC-MS/MS detection.

Principle

This method utilizes a supported liquid extraction (SLE) or liquid-liquid extraction (LLE) procedure to isolate Norethindrone and its ¹³C₂-labeled internal standard from human plasma. The use of a stable isotope-labeled internal standard (SIL-IS) is critical for compensating for variability during sample preparation and analysis.[5] Following extraction, the samples are analyzed by ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[6]

Experimental Protocols

1. Materials and Reagents

  • Norethindrone analytical standard

  • ¹³C₂-Norethindrone (internal standard)

  • Human plasma (with EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized)

  • Formic acid

  • Dichloromethane (HPLC grade)

  • Hexane (HPLC grade)

  • Supported Liquid Extraction (SLE) cartridges

  • 96-well collection plates

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

2. Standard and Internal Standard Stock Solution Preparation

  • Norethindrone Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Norethindrone in 100 mL of ethanol.[7]

  • ¹³C₂-Norethindrone Internal Standard Stock Solution (Concentration to be optimized based on analytical method): Prepare a stock solution of ¹³C₂-Norethindrone in methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Norethindrone stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.

3. Sample Preparation Protocol: Supported Liquid Extraction (SLE)

This protocol is adapted from a validated UPLC-MS/MS method for Norethindrone in human plasma.[6]

  • Sample Aliquoting: Pipette 250 µL of human plasma samples (standards, quality controls, and unknowns) into a 96-well plate.

  • Internal Standard Spiking: Add a specific volume of the ¹³C₂-Norethindrone internal standard working solution to each well, except for the blank samples. Vortex to mix.

  • Sample Loading: Load the samples onto the SLE cartridges.

  • Elution: Elute the analytes from the cartridges with an appropriate organic solvent (e.g., dichloromethane or a mixture of dichloromethane and hexane).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 35-40°C.

  • Reconstitution: Reconstitute the dried residue with a specific volume of the mobile phase (e.g., 300 µL).[8]

  • Analysis: Transfer the reconstituted samples to an autosampler for UPLC-MS/MS analysis.

4. Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

This protocol is a general procedure based on established LLE methods for Norethindrone.[7]

  • Sample Aliquoting: Pipette 500 µL of plasma into a centrifuge tube.

  • Internal Standard Spiking: Add a specific volume of the ¹³C₂-Norethindrone internal standard working solution.

  • Extraction: Add 3 mL of an extraction solvent (e.g., a 40:60 v/v mixture of dichloromethane and hexane) and vortex thoroughly.[8]

  • Centrifugation: Centrifuge the samples at 4000 rpm for 4 minutes to separate the organic and aqueous layers.[8]

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for Norethindrone analysis.

Table 1: Linearity and Sensitivity of Norethindrone Assay

ParameterValueReference
Linearity Range50.0 - 25,000 pg/mL[6]
Lower Limit of Quantification (LLOQ)50 pg/mL[1][6]
Limit of Detection (LOD)0.0154 µg/mL[7]

Table 2: Accuracy and Precision of Norethindrone Assay

Quality Control LevelInter-run Accuracy (%)Inter-run Precision (%CV)Reference
Low99.2 - 108.4< 8.1[6]
Mid99.2 - 108.4< 8.1[6]
High99.2 - 108.4< 8.1[6]

Table 3: Recovery of Norethindrone from Plasma

Extraction MethodAnalyte ConcentrationMean Recovery (%)Reference
Liquid-Liquid Extraction0.05 µg/mLNot Specified[7]
Liquid-Liquid Extraction0.5 µg/mLNot Specified[7]
Liquid-Liquid Extraction2 µg/mLNot Specified[7]

Visualizations

Sample_Preparation_Workflow cluster_plasma_sample Plasma Sample Handling cluster_extraction Extraction cluster_processing Sample Processing cluster_analysis Analysis Plasma Human Plasma Sample Spike Spike with ¹³C₂-Norethindrone IS Plasma->Spike SLE Supported Liquid Extraction (SLE) Spike->SLE Load onto SLE cartridge LLE Liquid-Liquid Extraction (LLE) Spike->LLE Add extraction solvent & vortex Elute Elute with Organic Solvent SLE->Elute Centrifuge Centrifuge LLE->Centrifuge Evaporate Evaporate to Dryness Elute->Evaporate Centrifuge->Evaporate Transfer organic layer Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis UPLC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Norethindrone Sample Preparation.

Conclusion

The presented sample preparation protocols, utilizing a ¹³C₂-labeled internal standard, provide a reliable and accurate method for the quantification of Norethindrone in human plasma. The use of either supported liquid extraction or liquid-liquid extraction, coupled with UPLC-MS/MS analysis, offers the high sensitivity and selectivity required for demanding bioanalytical applications in clinical and research settings.

References

Application Note: Development and Validation of a Bioanalytical Method for Norethindrone in Human Plasma Using UPLC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norethindrone, a synthetic progestin, is a key component in oral contraceptives and hormone replacement therapies.[1][2] Accurate quantification of Norethindrone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust and validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of Norethindrone in human plasma. The use of Norethindrone-13C2 as a stable isotope-labeled internal standard (IS) ensures high accuracy and precision.[3][4][5] The method involves a straightforward sample preparation procedure and offers a wide linear dynamic range with a low lower limit of quantification (LLOQ).

Experimental

Materials and Reagents
  • Norethindrone and this compound reference standards were of analytical grade.

  • HPLC-grade acetonitrile, methanol, and water were used.

  • Formic acid and ammonium formate were of analytical grade.

  • Human plasma (with K2EDTA as anticoagulant) was sourced from a certified blood bank.

Instrumentation

A UPLC system coupled with a triple quadrupole mass spectrometer was employed for the analysis.

Chromatographic and Mass Spectrometric Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of Norethindrone and its internal standard.

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.05% Formic acid in Water:Acetonitrile (65:35, v/v)[5]
Mobile Phase B 0.05% Formic acid in Methanol:Acetonitrile (50:50, v/v)[5]
Flow Rate 0.500 mL/min[5]
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Norethindrone: m/z 299.2 → 109.1, this compound: m/z 301.2 → 109.1

Protocols

Standard Solution Preparation

Stock solutions of Norethindrone and this compound were prepared in methanol. Working standard solutions were prepared by diluting the stock solutions with a mixture of acetonitrile and water (50:50, v/v).

Sample Preparation

A supported liquid extraction (SLE) method was utilized for the extraction of Norethindrone and the internal standard from human plasma.[5]

  • Pipette 250 µL of human plasma into a clean tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Load the sample onto the SLE cartridge and wait for 5 minutes.

  • Elute the analytes with methyl tert-butyl ether (MTBE).

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject into the UPLC-MS/MS system.

Method Validation

The bioanalytical method was validated according to the FDA and ICH guidelines for linearity, accuracy, precision, selectivity, recovery, and matrix effect.

Quantitative Data Summary
Validation ParameterResult
Linearity Range 50.0 - 25,000 pg/mL[5]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 50.0 pg/mL[5]
Intra-day Precision (%CV) < 8.1%[5]
Inter-day Precision (%CV) < 8.1%[5]
Intra-day Accuracy (% Bias) Within ±15%
Inter-day Accuracy (% Bias) Within ±15%
Mean Recovery > 85%
Matrix Effect Minimal and compensated by the internal standard

Signaling Pathway and Experimental Workflow

Norethindrone Signaling Pathway

Norethindrone, as a progestin, exerts its biological effects by binding to and activating progesterone receptors (PRs).[2][3] This interaction initiates a cascade of molecular events that ultimately modulate gene expression in target tissues like the reproductive tract, pituitary, and hypothalamus.[2][3] The activated Norethindrone-PR complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA, leading to the transcription of specific genes. This results in various physiological effects, including the inhibition of ovulation and alterations in the cervical mucus and endometrium.[3][6]

Norethindrone_Signaling_Pathway cluster_cell Target Cell Norethindrone Norethindrone PR Progesterone Receptor (PR) Norethindrone->PR Binds to N_PR_complex Norethindrone-PR Complex PR->N_PR_complex Nucleus Nucleus N_PR_complex->Nucleus Translocates to PRE Progesterone Response Element (PRE) N_PR_complex->PRE Binds to Gene_Transcription Gene Transcription PRE->Gene_Transcription Initiates Biological_Effects Biological Effects (e.g., Inhibition of Ovulation) Gene_Transcription->Biological_Effects Leads to Bioanalytical_Workflow Sample_Collection Plasma Sample Collection IS_Spiking Internal Standard (this compound) Spiking Sample_Collection->IS_Spiking SLE Supported Liquid Extraction (SLE) IS_Spiking->SLE Evaporation Evaporation SLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Data_Processing Data Processing & Quantification UPLC_MSMS->Data_Processing

References

Application Notes and Protocols for Norethindrone-13C2 in Pharmacokinetic and Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norethindrone, a synthetic progestin, is a widely used component in oral contraceptives and hormone replacement therapies. To ensure the therapeutic interchangeability of generic and innovator formulations, regulatory agencies require bioequivalence (BE) studies. These studies rely on accurate and precise quantification of the drug in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as Norethindrone-13C2, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The stable isotope-labeled internal standard perfectly mimics the analyte's chemical and physical properties during sample extraction and ionization, correcting for variability and matrix effects, thereby ensuring the highest level of accuracy and precision in pharmacokinetic (PK) analysis.[2][3]

This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic and bioequivalence studies of norethindrone.

Pharmacokinetic Profile of Norethindrone

Norethindrone is rapidly and almost completely absorbed after oral administration, with peak plasma concentrations (Cmax) typically reached between 1 and 3 hours (Tmax).[4] The elimination half-life of norethindrone ranges from 5 to 12 hours, with a mean of approximately 7.6 hours.[4] There is considerable inter-subject variability in the pharmacokinetic parameters.[5]

Table 1: Summary of Norethindrone Pharmacokinetic Parameters

ParameterValueReference
Tmax (Time to Peak Concentration) 1 - 3 hours[4]
t1/2 (Elimination Half-life) 5 - 12 hours (mean ~7.6 hours)[4]
Cmax (Peak Plasma Concentration) Varies with dose (e.g., 8.66 - 15.73 ng/mL for 1 mg)[6]
Bioavailability ~53.6 ng/ml/h[5]

Bioequivalence Study Design

Regulatory bodies like the FDA and WHO provide specific guidance for conducting bioequivalence studies for norethindrone-containing products.

Table 2: Recommended Bioequivalence Study Design for Norethindrone

Study ParameterRecommendationReference
Study Design Single-dose, two-treatment, two-period crossover[4][7]
Study Population Healthy, non-pregnant, non-lactating female subjects[4][7]
Study Condition Fasting[4][7]
Analyte to Measure Norethindrone (parent drug) in plasma[4][7]
Bioequivalence Criteria (90% CI) 80.00% – 125.00% for Cmax and AUC[4][8]
Washout Period A washout period of at least 7 days is considered sufficient.[4]

Experimental Protocols

Bioanalytical Method Using LC-MS/MS and this compound

This protocol outlines a validated method for the quantification of norethindrone in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Norethindrone reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • n-butyl chloride (for liquid-liquid extraction) or supported liquid extraction cartridges

2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions: Prepare individual stock solutions of norethindrone and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the norethindrone stock solution with a 50:50 methanol:water mixture to create calibration curve standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 methanol:water mixture to achieve a final concentration appropriate for spiking into plasma samples (e.g., 2000 pg/mL).[9]

3. Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 0.5 mL of human plasma (calibration standards, quality controls, and unknown samples) into polypropylene tubes.[9][10]

  • Spike each tube with the this compound internal standard working solution, except for the blank plasma.

  • For calibration standards, spike with the appropriate norethindrone working standard solution.

  • Vortex mix the samples.

  • Add 3 mL of n-butyl chloride and vortex for 5 minutes.[9][10]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.[11]

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A UPLC system such as a Shimadzu Nexera or Waters ACQUITY.[11][12]

  • Mass Spectrometer: A triple quadrupole mass spectrometer such as an AB Sciex API-6500.[12]

  • Chromatographic Column: A reversed-phase column, for example, an Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[12]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with a modifier like formic acid. For example, a mobile phase consisting of acetonitrile, water, and formic acid.[9][10]

  • Flow Rate: A typical flow rate is 0.5 mL/min to 1.0 mL/min.[9][10][11]

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivatization agent used, if any.

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for both norethindrone and this compound. For example, m/z 299 → 109 for norethindrone and m/z 301 → 109 for this compound.[9]

Table 3: Example LC-MS/MS Method Parameters

ParameterSettingReference
LC System Shimadzu Nexera UPLC[12]
Mass Spectrometer AB Sciex API-6500[12]
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[12]
Mobile Phase A Water:Acetonitrile:Acetic Acid (65:35:0.1 v/v/v)[12]
Mobile Phase B Acetonitrile[12]
Flow Rate 0.5 mL/min[11]
Ionization ESI Positive[13]
Norethindrone Transition m/z 299 → 109[9]
This compound Transition m/z 301 → 109[9]
Concentration Range 50 - 10,000 pg/mL[9][10]

5. Data Analysis and Pharmacokinetic Calculations

  • Integrate the peak areas for both norethindrone and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of norethindrone in the unknown samples from the calibration curve.

  • Use the plasma concentration-time data to calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) for each subject and formulation using non-compartmental analysis.

  • Perform statistical analysis to determine the 90% confidence intervals for the ratio of the geometric means of the test and reference products for AUC and Cmax.

Visualizations

Bioequivalence_Study_Workflow cluster_study_design Study Design & Conduct cluster_bioanalysis Bioanalytical Phase cluster_pk_stats Pharmacokinetic & Statistical Analysis subject_recruitment Subject Recruitment (Healthy Females) dosing_period1 Period 1: Dosing (Test or Reference) subject_recruitment->dosing_period1 washout Washout Period (≥ 7 days) dosing_period1->washout blood_sampling Serial Blood Sampling dosing_period1->blood_sampling dosing_period2 Period 2: Dosing (Crossover) washout->dosing_period2 dosing_period2->blood_sampling sample_prep Plasma Sample Preparation (with this compound IS) blood_sampling->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Peak Integration, Ratio Calculation) lcms_analysis->data_processing concentration_determination Concentration Determination data_processing->concentration_determination pk_parameter_calc PK Parameter Calculation (AUC, Cmax, Tmax) concentration_determination->pk_parameter_calc stat_analysis Statistical Analysis (90% Confidence Intervals) pk_parameter_calc->stat_analysis be_conclusion Bioequivalence Conclusion stat_analysis->be_conclusion

Caption: Workflow for a Norethindrone Bioequivalence Study.

LCMS_Sample_Analysis_Workflow plasma_sample Plasma Sample (Calibrator, QC, or Unknown) add_is Spike with This compound (IS) plasma_sample->add_is extraction Liquid-Liquid or Supported Liquid Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_injection Injection into LC-MS/MS System reconstitution->lcms_injection data_acquisition Data Acquisition (MRM Mode) lcms_injection->data_acquisition

References

Standard Operating Procedure for the Use of Norethindrone-13C2 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Norethindrone-13C2 is a stable isotope-labeled internal standard for norethindrone, a synthetic progestin. Its primary application is in the quantitative analysis of norethindrone in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.[1][2][3] this compound is chemically and physically almost identical to norethindrone, leading to similar extraction recovery and ionization efficiency, which minimizes matrix effects.[1][3]

This document provides a standard operating procedure for the use of this compound as an internal standard in the quantification of norethindrone in human plasma by LC-MS/MS. The described protocol is a synthesis of validated methods from the scientific literature and is intended for researchers, scientists, and drug development professionals.

Mechanism of Action of Norethindrone

Norethindrone is a synthetic progestin that mimics the action of the endogenous hormone progesterone.[4][5] Its primary mechanism of action involves binding to and activating progesterone receptors (PRs) located in the reproductive tract, mammary glands, hypothalamus, and pituitary gland.[6][7] This interaction leads to a cascade of intracellular events that modulate gene transcription.[6] The key physiological effects of norethindrone include:

  • Inhibition of Ovulation: Norethindrone suppresses the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which prevents the release of an egg from the ovary.[5][6]

  • Changes in Cervical Mucus: It increases the viscosity of cervical mucus, creating a barrier that impedes sperm penetration.[5][6]

  • Alteration of the Endometrium: Norethindrone modifies the uterine lining, making it less receptive to the implantation of a fertilized egg.[5][7]

Norethindrone may also exhibit weak estrogenic and androgenic activity.[4]

Below is a diagram illustrating the signaling pathway of norethindrone.

Norethindrone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Endometrial Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Norethindrone Norethindrone PR Progesterone Receptor (PR) Norethindrone->PR Diffuses into cell HSP Heat Shock Protein (HSP) PR->HSP Dissociation Active_PR_dimer Active PR Dimer PR->Active_PR_dimer Dimerization PR_HSP_complex PR-HSP Complex PRE Progesterone Response Element (PRE) Active_PR_dimer->PRE Translocates to Nucleus and Binds to DNA Gene_Transcription Modulation of Gene Transcription PRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Physiological Effects Altered Protein Synthesis & Physiological Effects mRNA->Physiological Effects Translation

Norethindrone Signaling Pathway

Experimental Protocols

Preparation of Stock and Working Solutions

a. Norethindrone Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of norethindrone reference standard.

  • Dissolve in 10 mL of methanol or a suitable organic solvent.

  • Store at -20°C.

b. This compound Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound.

  • Dissolve in 1 mL of methanol.

  • Store at -20°C.

c. Working Solutions:

  • Prepare serial dilutions of the norethindrone stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.

  • Prepare a working solution of this compound by diluting the stock solution with the same mixture to achieve a final concentration of 2.5 ng/mL in the sample.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a validated method for the determination of norethindrone in human plasma.[6]

a. Materials:

  • Human plasma (with EDTA as anticoagulant)

  • Norethindrone calibration standards

  • This compound internal standard working solution

  • n-butyl chloride or methyl tert-butyl ether (MTBE)

  • 0.1 M Sodium hydroxide

  • Microcentrifuge tubes (1.5 mL)

b. Procedure:

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (final concentration will be approximately 250 pg/mL).

  • Vortex for 10 seconds.

  • Add 50 µL of 0.1 M Sodium hydroxide and vortex.

  • Add 1 mL of n-butyl chloride or MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

Below is a diagram of the experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 500 µL Human Plasma is_add Add 50 µL this compound IS plasma->is_add vortex1 Vortex is_add->vortex1 naoh_add Add 50 µL 0.1 M NaOH vortex1->naoh_add solvent_add Add 1 mL Extraction Solvent naoh_add->solvent_add vortex2 Vortex & Centrifuge solvent_add->vortex2 extract Collect Organic Layer vortex2->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantification inject->quantify

Sample Preparation and Analysis Workflow
LC-MS/MS Instrumental Parameters

The following are typical instrumental parameters. Optimization may be required for specific instruments.

ParameterTypical Setting
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[8]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized to separate norethindrone from matrix components (e.g., start with low %B, ramp up, then re-equilibrate)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 20 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Norethindrone: m/z 299.2 → 109.1 (example); this compound: m/z 301.2 → 111.1 (example)
Collision Energy Optimized for each transition
Dwell Time 100 - 200 ms

Data Presentation

Table 1: Summary of LC-MS/MS Method Parameters for Norethindrone Quantification
ParameterMethod 1[6]Method 2[4][5]Method 3[8]
Biological Matrix Human PlasmaHuman PlasmaHuman Plasma
Sample Preparation Liquid-Liquid Extraction (n-butyl chloride)Supported Liquid ExtractionLiquid-Liquid Extraction with derivatization (Hydroxylamine)
Internal Standard This compoundThis compoundNorethindrone-d6
Linearity Range 50 - 10,000 pg/mL50 - 25,000 pg/mL50 - 10,000 pg/mL
LLOQ 50 pg/mL50 pg/mL50 pg/mL
Intra-day Precision (%CV) < 15%Not Reported2.9 - 5.2%
Inter-day Precision (%CV) < 15%Not Reported4.7%
Accuracy (%RE) Within ±15%Not Reported-8.2 to -2.6%
Recovery Not ReportedNot Reported80.3 - 87.5%
Table 2: Pharmacokinetic Parameters of Norethindrone in Humans
ParameterValueReference
Time to Maximum Concentration (Tmax) 1 - 2 hours[9]
Elimination Half-life (t1/2) 7.6 hours (mean)[10]
Metabolic Clearance Rate (MCR) 495 L/day
Bioavailability 53.6 ng/mL/h (mean)[10]

Conclusion

This standard operating procedure provides a comprehensive guide for the use of this compound as an internal standard for the accurate and precise quantification of norethindrone in human plasma by LC-MS/MS. The provided protocols and data are based on validated methods and serve as a valuable resource for researchers in drug development and clinical pharmacology. Adherence to these guidelines, with appropriate instrument optimization, will contribute to the generation of high-quality, reliable data.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Suppression with Norethindrone-13C2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting signal suppression issues related to the use of Norethindrone-13C2 as an internal standard in LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern when using this compound?

A: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte, in this case, Norethindrone, due to co-eluting components from the sample matrix.[1][2] When this compound is used as an internal standard, it is assumed to experience the same degree of signal suppression as the unlabeled Norethindrone, allowing for accurate quantification. However, if the suppression effect is not consistent across different samples or between the analyte and the internal standard, it can lead to inaccurate and unreliable results.[3]

Q2: My this compound signal is low and inconsistent across samples. What are the potential causes?

A: Inconsistent signal for your this compound internal standard can be attributed to several factors:

  • Variable Matrix Effects: Different biological samples (e.g., plasma from different individuals) can have varying compositions of endogenous materials like phospholipids, salts, and proteins, leading to different degrees of ion suppression.[4]

  • Chromatographic Co-elution: If matrix components co-elute with this compound, they can compete for ionization, thereby suppressing its signal.[1][2]

  • Sample Preparation Inconsistency: Inconsistent removal of matrix components during sample preparation steps like protein precipitation or liquid-liquid extraction can lead to variable suppression.[1]

  • Ion Source Contamination: Buildup of non-volatile matrix components in the mass spectrometer's ion source can lead to a general decrease in sensitivity over an analytical run.[5]

Q3: How can I determine if signal suppression is affecting my Norethindrone analysis?

A: You can assess signal suppression using a post-extraction addition experiment. This involves comparing the response of this compound in a clean solvent to its response in a spiked, extracted blank matrix. A lower signal in the matrix sample indicates the presence of ion suppression.[1][6]

Troubleshooting Guides

Issue 1: Poor accuracy and precision in Norethindrone quantification.

This issue often arises from differential matrix effects between your analyte (Norethindrone) and the internal standard (this compound).

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Verification start Poor Accuracy and Precision Observed check_coelution Check for Chromatographic Co-elution of Analyte and IS start->check_coelution assess_matrix Assess Matrix Effect (Post-Extraction Addition) check_coelution->assess_matrix Co-elution Confirmed optimize_chrom Optimize Chromatography check_coelution->optimize_chrom No Co-elution assess_matrix->optimize_chrom Significant Matrix Effect enhance_cleanup Enhance Sample Cleanup assess_matrix->enhance_cleanup Significant Matrix Effect dilute_sample Dilute Sample assess_matrix->dilute_sample Significant Matrix Effect revalidate Re-validate Method optimize_chrom->revalidate enhance_cleanup->revalidate dilute_sample->revalidate

Caption: Troubleshooting workflow for poor accuracy and precision.

Recommended Actions:

  • Optimize Chromatography: Adjusting the mobile phase gradient, changing the column, or modifying the flow rate can help separate Norethindrone and its internal standard from interfering matrix components.[1]

  • Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the sample matrix before analysis.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects. However, ensure that the analyte concentration remains above the lower limit of quantification.[5]

Issue 2: this compound response is unexpectedly low or absent.

A drastic drop in the internal standard signal can compromise the entire analysis.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Verification start Low or Absent IS Signal check_is_prep Verify IS Stock and Working Solution Preparation start->check_is_prep infusion_exp Perform Infusion Experiment check_is_prep->infusion_exp Preparation Correct optimize_source Optimize Ion Source Parameters infusion_exp->optimize_source Suppression Zone Identified change_ionization Consider Alternative Ionization (e.g., APCI) infusion_exp->change_ionization Severe Suppression re_run Re-run Samples optimize_source->re_run change_ionization->re_run

Caption: Troubleshooting workflow for low internal standard signal.

Recommended Actions:

  • Verify Internal Standard Preparation: Ensure the correct concentration and proper handling of the this compound stock and working solutions.

  • Perform an Infusion Experiment: Continuously infuse a solution of this compound post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal will indicate the retention time of suppressing components.[6]

  • Optimize Ion Source Parameters: Adjusting parameters like gas flow, temperature, and voltages can sometimes mitigate suppression effects.[5]

  • Consider an Alternative Ionization Technique: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI). If your instrumentation allows, this could be a viable alternative.[2][7]

Experimental Protocols

Protocol 1: Assessment of Matrix Factor

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard (IS) spiked in the reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted, and the analyte and IS are spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank biological matrix before the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • RE = (Peak Area in Set C) / (Peak Area in Set B)

    • An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

Workflow for Assessing Matrix Factor and Recovery:

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Calculation set_a Set A: Analyte + IS in Solvent analysis LC-MS/MS Analysis set_a->analysis set_b Set B: Extracted Blank Matrix + Analyte + IS set_b->analysis set_c Set C: Blank Matrix + Analyte + IS -> Extraction set_c->analysis calc_mf Calculate Matrix Factor: MF = Area(B) / Area(A) analysis->calc_mf calc_re Calculate Recovery: RE = Area(C) / Area(B) analysis->calc_re

Caption: Workflow for assessing matrix factor and recovery.

Data Summary

The following table summarizes typical parameters for Norethindrone analysis using LC-MS/MS, derived from various published methods.

ParameterTypical ValuesReference
Concentration Range 50 - 25,000 pg/mL[8]
Sample Volume 50 - 500 µL[9][10]
Extraction Method Supported Liquid Extraction (SLE), Liquid-Liquid Extraction (LLE)[8][9]
Chromatographic Column C18 (e.g., Waters BEH C18)[8]
Mobile Phase Acetonitrile/Water with formic or acetic acid[8][9][10]
Internal Standard This compound, Norethindrone-d6[9][10][11]

Note: The optimal conditions for your specific application may vary and require method development and validation.

References

Technical Support Center: Optimizing LC-MS/MS for Norethindrone-13C2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Norethindrone and its stable isotope-labeled internal standard, Norethindrone-13C2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard like this compound necessary for the quantitative analysis of Norethindrone?

A1: An internal standard (IS) is crucial in quantitative bioanalysis to ensure accuracy and precision.[1] this compound is a stable isotope-labeled (SIL) internal standard, which is considered the most appropriate choice for LC-MS/MS analysis.[1] It is chemically identical to Norethindrone but has a different mass due to the 13C isotopes.[2] This allows it to co-elute with the analyte and experience similar matrix effects and ionization suppression, thus compensating for variations during sample preparation and analysis.[1]

Q2: I am observing low sensitivity for Norethindrone. What are the potential causes and solutions?

A2: Low sensitivity for Norethindrone is a common challenge due to its lack of an easily ionizable functional group.[3] To address this, consider the following:

  • Derivatization: Chemical derivatization can significantly enhance the mass spectrometry sensitivity of Norethindrone.[3][4] Agents like hydroxylamine or dansyl chloride can be used to introduce a more readily ionizable moiety.[3][4]

  • Mobile Phase Optimization: The composition of the mobile phase can impact ionization efficiency. The use of additives like ammonium formate or formic acid can improve signal intensity.[5][6] However, high concentrations of additives like formic acid can sometimes suppress the signal.[7]

  • Ion Source Parameter Tuning: Optimizing ion source parameters such as capillary voltage, gas flow rates, and temperature is critical for maximizing the analyte signal.[8][9]

Q3: What are the typical mass transitions (MRM) for Norethindrone and this compound?

A3: The selection of appropriate precursor and product ions in Multiple Reaction Monitoring (MRM) is key for selectivity and sensitivity. While optimal transitions should be determined empirically on your specific instrument, a commonly reported transition for Norethindrone is m/z 314.2 → 124.2.[3] For a deuterated internal standard (Norethindrone-d6), a transition of m/z 320.2 → 128.2 has been used.[3] For this compound, the precursor ion will be shifted by +2 Da, and the product ion may or may not be shifted depending on the location of the 13C labels.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape Inappropriate mobile phase composition or gradient. Column degradation.Optimize the mobile phase, including the organic modifier and additives. Ensure the column is not expired and is suitable for the application.
High Background Noise Contaminated mobile phase, sample, or LC-MS system.Use high-purity solvents and reagents.[6] Implement a thorough sample cleanup procedure.[9] Clean the ion source and other relevant MS components.
Inconsistent Internal Standard Response Inaccurate pipetting of the IS. Degradation of the IS. Variable matrix effects not compensated for by the IS.Ensure precise and consistent addition of the internal standard to all samples.[1] Verify the stability of the internal standard in the sample matrix and storage conditions.[10] If using an analog IS, consider switching to a stable isotope-labeled IS like this compound.[1]
Matrix Effects (Ion Suppression or Enhancement) Co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[11]Improve sample preparation using techniques like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove interferences.[5][6][12] Adjust the chromatography to separate the analyte from the interfering matrix components.[9]
Carryover Adsorption of the analyte to surfaces in the autosampler or LC system.Optimize the autosampler wash procedure, using a strong organic solvent. Check for and replace any contaminated parts of the injection system.

Experimental Protocols

Sample Preparation: Supported Liquid Extraction (SLE)

This protocol is adapted from a validated method for the determination of Norethindrone in human plasma.[5]

  • To 250 µL of human plasma, add the internal standard (this compound) solution.

  • Load the mixture onto a supported liquid extraction plate/cartridge.

  • Allow the sample to absorb for 5 minutes.

  • Elute the analyte and internal standard with an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following tables summarize typical starting parameters for an LC-MS/MS method for Norethindrone. These should be optimized for your specific instrumentation and application.

Table 1: Liquid Chromatography Parameters

ParameterExample Value
Column Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[3]
Mobile Phase A Water:Acetonitrile:Acetic Acid (65:35:0.1, v/v/v)[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.500 mL/min[5]
Column Temperature 40 °C[6]
Injection Volume 10 µL

Table 2: Mass Spectrometry Parameters

ParameterAnalyte: NorethindroneInternal Standard: this compound
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 299.2m/z 301.2
Product Ion (Q3) m/z 109.1m/z 109.1
Declustering Potential (DP) 50 V[3]To be optimized
Collision Energy (CE) 40 eV[3]To be optimized
Collision Cell Exit Potential (CXP) 15 V[3]To be optimized

Note: The mass transitions for this compound are illustrative and should be optimized based on the specific labeled positions and fragmentation pattern.

Visualized Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is sle Supported Liquid Extraction add_is->sle evap Evaporation sle->evap recon Reconstitution evap->recon lc UPLC Separation recon->lc ms Tandem Mass Spectrometry lc->ms quant Quantification ms->quant

Caption: A typical experimental workflow for the bioanalysis of Norethindrone.

troubleshooting_logic cluster_solutions_low_signal Solutions for Low Signal cluster_solutions_peak_shape Solutions for Poor Peak Shape cluster_solutions_is Solutions for Inconsistent IS start Problem Observed low_signal Low Signal/Sensitivity start->low_signal poor_peak Poor Peak Shape start->poor_peak inconsistent_is Inconsistent IS Area start->inconsistent_is derivatize Consider Derivatization low_signal->derivatize optimize_ms Optimize MS Parameters low_signal->optimize_ms optimize_mobile Optimize Mobile Phase low_signal->optimize_mobile check_column Check Column poor_peak->check_column adjust_gradient Adjust Gradient poor_peak->adjust_gradient check_pipetting Verify Pipetting inconsistent_is->check_pipetting check_stability Check IS Stability inconsistent_is->check_stability

Caption: A logical troubleshooting flowchart for common LC-MS/MS issues.

References

Preventing isotopic exchange of Norethindrone-13C2 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Norethindrone-13C2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing potential isotopic exchange and ensuring the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Is isotopic exchange a significant concern for this compound in solution?

A1: Carbon-13 (¹³C) is a stable isotope, and the covalent bond between carbon atoms is generally very stable. Unlike deuterium-labeled compounds where hydrogen-deuterium exchange can be a concern under certain conditions, the exchange of ¹³C atoms in a complex organic molecule like Norethindrone is not a commonly observed phenomenon under typical experimental and storage conditions. The primary concern for the integrity of your this compound standard is the chemical stability of the entire molecule rather than the exchange of the ¹³C isotopes themselves.[1]

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of this compound in solution is primarily influenced by the same factors that affect the unlabeled compound. These include:

  • pH: Norethindrone is susceptible to degradation under strong acidic and basic conditions.[2][3]

  • Temperature: Elevated temperatures can accelerate the degradation of the molecule.[2]

  • Light: Exposure to light, particularly UV light, can lead to photolytic degradation.[2]

  • Oxidizing Agents: The presence of oxidizing agents can cause chemical modification of the norethindrone molecule.[2]

  • Solvent: The choice of solvent can impact the long-term stability of the compound.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure the long-term stability of your this compound stock and working solutions, it is recommended to:

  • Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage.

  • Protect solutions from light by using amber vials or by storing them in the dark.

  • Use a suitable aprotic solvent such as acetonitrile or methanol for preparing stock solutions.

  • If aqueous solutions are necessary, prepare them fresh and use them as quickly as possible. Consider adjusting the pH to a neutral or slightly acidic range if compatible with your experimental design.

Q4: How can I verify the integrity of my this compound standard?

A4: The integrity of your this compound standard can be verified using mass spectrometry (MS). You should check for:

  • Correct Isotopic Pattern: The mass spectrum should show the expected isotopic distribution for a molecule containing two ¹³C atoms.

  • Absence of Degradation Products: The chromatogram should be free of significant peaks corresponding to potential degradation products of norethindrone.

  • Purity: The purity of the standard should be assessed to ensure that the measured concentration is accurate.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Mass Spectrum of this compound Standard

Possible Cause:

  • Chemical degradation of the this compound molecule.

  • Contamination of the solvent or storage container.

  • Carryover from previous analyses.

Troubleshooting Steps:

  • Review Storage and Handling Procedures:

    • Confirm that the standard has been stored at the recommended temperature and protected from light.

    • Ensure that fresh, high-purity solvents were used for dissolution.

    • Verify that all labware was thoroughly cleaned to prevent contamination.

  • Perform a Forced Degradation Study (for confirmation):

    • Subject a small aliquot of a freshly prepared this compound solution to stress conditions (e.g., acid, base, heat, oxidation) to identify the retention times and mass-to-charge ratios of potential degradation products.[2][3] This can help confirm if the unexpected peaks match known degradants.

  • Analyze a Freshly Prepared Standard:

    • Prepare a new solution from the original solid material and re-analyze to rule out issues with a specific solution preparation.

  • Clean the LC-MS System:

    • Perform a thorough cleaning of the injection port, loop, and column to eliminate potential carryover.

Issue 2: Inconsistent Quantitative Results Using this compound as an Internal Standard

Possible Cause:

  • Inconsistent addition of the internal standard to samples.

  • Degradation of the internal standard in the sample matrix.

  • Matrix effects influencing the ionization of the internal standard.

  • Issues with the LC-MS method.

Troubleshooting Steps:

  • Verify Pipetting Accuracy:

    • Ensure that the pipette used for adding the internal standard is properly calibrated and that the same volume is added to every sample and calibrator.

  • Assess Matrix Stability:

    • Incubate the this compound in a blank matrix for a period representative of your sample processing time and analyze for any degradation.

  • Evaluate Matrix Effects:

    • Compare the peak area of this compound in a neat solution to its peak area in an extracted blank matrix to assess ion suppression or enhancement.

  • Optimize LC-MS Method:

    • Ensure that the chromatographic method provides good peak shape and resolution for this compound.

    • Optimize the mass spectrometer source parameters for consistent ionization.

Data Presentation

Table 1: Summary of Norethindrone Forced Degradation Studies

Stress ConditionReagent/ParameterDurationTemperature% Degradation
Acid Hydrolysis5N HCl3 hours70°C4.1%
Base Hydrolysis2N NaOH1 hour70°C14.2%
Oxidation50% H₂O₂3 hours70°CNot specified
ThermalDry Heat72 hours105°CNot specified
Photolytic1.2 million lux hours-AmbientNot specified
Humidity92% RH72 hours25°CNot specified

Data summarized from a forced degradation study on unlabeled Norethindrone.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound solid standard

    • High-purity aprotic solvent (e.g., acetonitrile or methanol)

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Amber glass vials with PTFE-lined caps

  • Procedure for Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh the required amount of this compound solid.

    • Quantitatively transfer the solid to a volumetric flask.

    • Dissolve the solid in a small amount of the chosen solvent.

    • Bring the solution to the final volume with the solvent.

    • Mix thoroughly by inversion.

    • Transfer aliquots of the stock solution to amber vials for storage at -20°C or below.

  • Procedure for Working Solutions:

    • Prepare working solutions by diluting the stock solution with the appropriate solvent to the desired concentration.

    • Prepare fresh working solutions as needed, especially if using aqueous-based solutions.

Protocol 2: Assessment of this compound Stability in a Biological Matrix

  • Materials:

    • Blank biological matrix (e.g., plasma, urine)

    • This compound working solution

    • Incubator or water bath

    • Sample extraction materials (e.g., protein precipitation solvent, SPE cartridges)

    • LC-MS system

  • Procedure:

    • Spike a known concentration of this compound into multiple aliquots of the blank biological matrix.

    • Analyze one aliquot immediately (T=0) following your established sample preparation and LC-MS method.

    • Incubate the remaining aliquots at a relevant temperature (e.g., room temperature, 37°C) for different durations (e.g., 1, 4, 8, 24 hours).

    • At each time point, process and analyze an aliquot.

    • Compare the peak area of this compound at each time point to the T=0 sample to determine if any degradation has occurred.

Mandatory Visualizations

Norethindrone_Signaling_Pathway Norethindrone Signaling Pathway Norethindrone Norethindrone PR Progesterone Receptor (PR) (Cytoplasm) Norethindrone->PR Binds HSP Heat Shock Proteins Norethindrone->HSP Dissociation PR->HSP Bound to PR_active Activated PR Dimer PR->PR_active Dimerization Nucleus Nucleus PR_active->Nucleus Translocation PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Binds to Transcription Modulation of Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (e.g., altered cell growth, differentiation) Protein->Cellular_Response

Caption: Simplified diagram of the Norethindrone signaling pathway via the progesterone receptor.

Experimental_Workflow_Stability_Assessment Workflow for Assessing this compound Stability start Start prep_solution Prepare this compound Solution in Desired Matrix start->prep_solution aliquot Create Multiple Aliquots prep_solution->aliquot t0_analysis Analyze T=0 Aliquot (LC-MS) aliquot->t0_analysis incubate Incubate Remaining Aliquots (Varying Time and Temperature) aliquot->incubate compare Compare Peak Areas to T=0 t0_analysis->compare tx_analysis Analyze Aliquots at Each Time Point (LC-MS) incubate->tx_analysis tx_analysis->compare stable Stable (No Significant Change) compare->stable < 5% change unstable Unstable (Significant Decrease) compare->unstable > 5% change end End stable->end unstable->end

Caption: Experimental workflow for the assessment of this compound stability in solution.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results start Inconsistent Quantitative Results check_is Check Internal Standard Addition Consistency start->check_is is_ok Consistent? check_is->is_ok is_not_ok Re-evaluate Pipetting Technique and Calibration is_ok->is_not_ok No check_stability Assess Stability in Matrix is_ok->check_stability Yes stability_ok Stable? check_stability->stability_ok stability_not_ok Modify Sample Prep (e.g., lower temp, shorter time) stability_ok->stability_not_ok No check_matrix Evaluate Matrix Effects stability_ok->check_matrix Yes matrix_ok Minimal Effects? check_matrix->matrix_ok matrix_not_ok Optimize Chromatography or Sample Cleanup matrix_ok->matrix_not_ok No end Review LC-MS Method Parameters matrix_ok->end Yes

Caption: A logical workflow for troubleshooting inconsistent quantitative results with this compound.

References

Technical Support Center: Norethindrone and Norethindrone-13C2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norethindrone and its stable isotope-labeled internal standard, Norethindrone-13C2. This guide focuses on addressing potential cross-talk and other common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is cross-talk in the context of Norethindrone and this compound analysis?

A1: Cross-talk, in this context, refers to the interference between the mass spectrometric signals of Norethindrone (the analyte) and this compound (the internal standard). This interference can lead to inaccurate quantification. There are two primary types of cross-talk:

  • Analyte to Internal Standard: The signal from naturally occurring heavy isotopes (primarily ¹³C) in the unlabeled Norethindrone can contribute to the signal of the this compound.

  • Internal Standard to Analyte: Impurities in the this compound standard, specifically the presence of unlabeled Norethindrone, can contribute to the analyte signal.

Q2: What are the primary causes of cross-talk between Norethindrone and this compound?

A2: The main causes of cross-talk are:

  • Isotopic Contribution: The natural abundance of ¹³C isotopes in Norethindrone can result in a small percentage of molecules having a mass that is one or two daltons higher (M+1, M+2). This M+2 peak of Norethindrone can overlap with the signal of this compound.

  • Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small percentage of the unlabeled Norethindrone (M+0) as an impurity from its synthesis.

Q3: How can I assess the level of cross-talk in my assay?

A3: To assess cross-talk, you can perform the following experiments:

  • Analyte Contribution to Internal Standard: Prepare a high-concentration solution of unlabeled Norethindrone (without this compound) and analyze it using your LC-MS/MS method. Monitor the MRM transition for this compound. Any signal detected at the retention time of Norethindrone indicates a contribution from the analyte to the internal standard channel.

  • Internal Standard Contribution to Analyte: Prepare a solution of this compound (without unlabeled Norethindrone) and analyze it. Monitor the MRM transition for Norethindrone. Any signal detected at the retention time of Norethindrone indicates the presence of the unlabeled analyte as an impurity in the internal standard.

Q4: What is an acceptable level of cross-talk?

A4: Ideally, the contribution of the analyte to the internal standard signal at the upper limit of quantification (ULOQ) should be less than 5% of the internal standard response. Similarly, the contribution of the internal standard to the analyte signal in a blank sample should be less than 20% of the analyte response at the lower limit of quantification (LLOQ).

Troubleshooting Guides

Issue 1: Inaccurate Quantification and Non-Linear Calibration Curves

Question: My calibration curve for Norethindrone is non-linear, especially at the high and low ends. What could be the cause?

Answer: Non-linearity in your calibration curve is a common symptom of cross-talk between the analyte and the internal standard.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting non-linear calibration curves.

Detailed Steps:

  • Assess Cross-Talk: Follow the procedures outlined in FAQ Q3 to determine the extent of cross-talk from the analyte to the internal standard and vice-versa.

  • Optimize MRM Transitions: If there is significant contribution from the analyte to the internal standard, consider selecting a different product ion for Norethindrone that is less intense but also has a lower contribution to the this compound channel.

  • Increase Internal Standard Concentration: Increasing the concentration of this compound can sometimes mitigate the effect of the analyte's isotopic contribution, especially at high analyte concentrations.

  • Verify Isotopic Purity: If you observe a significant signal in the analyte channel when injecting only the internal standard, the isotopic purity of your this compound may be insufficient. Contact the supplier for a certificate of analysis or consider purchasing a new batch with higher isotopic purity.

Issue 2: High Variability in Analyte/Internal Standard Area Ratios

Question: I am observing high variability in the peak area ratios of Norethindrone to this compound across my samples, leading to poor precision. What should I investigate?

Answer: High variability in area ratios can be caused by several factors, including inconsistent sample preparation, chromatographic issues, or matrix effects that differentially affect the analyte and internal standard.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting high variability in area ratios.

Detailed Steps:

  • Review Sample Preparation: Ensure that the addition of the this compound internal standard is consistent across all samples and that the extraction procedure is performed uniformly.

  • Evaluate Chromatography: Check for consistent peak shapes and retention times for both Norethindrone and this compound. Poor chromatography can lead to variable integration and, consequently, high variability in area ratios. Ensure that the analyte and internal standard co-elute.

  • Assess Matrix Effects: Perform a post-column infusion experiment to determine if there are regions of significant ion suppression or enhancement in your chromatogram. If the analyte and internal standard are not perfectly co-eluting, they may be affected differently by the sample matrix, leading to variable area ratios.

Data Presentation

The following tables provide an example of how to present data related to the assessment of cross-talk and isotopic purity.

Table 1: Assessment of Cross-Talk between Norethindrone and this compound

ExperimentConcentration of Analyte/ISPeak Area in Analyte Channel (MRM for Norethindrone)Peak Area in IS Channel (MRM for this compound)% Contribution
Analyte to IS Cross-Talk High Conc. Norethindrone (no IS)2,500,00050,0002.0% of high conc. analyte signal
IS to Analyte Cross-Talk This compound only1,5001,000,0000.15% of IS signal

Table 2: Isotopic Purity of this compound

Isotopic SpeciesRelative Abundance (%)
M+0 (Unlabeled Norethindrone)0.2%
M+10.5%
M+2 (this compound) 99.3%

Experimental Protocols

Protocol 1: Supported Liquid Extraction (SLE) of Norethindrone from Human Plasma

This protocol is adapted from a published method for the extraction of Norethindrone from human plasma.[1]

Materials:

  • Human plasma samples

  • Norethindrone and this compound stock solutions

  • Supported Liquid Extraction (SLE) plate/cartridges

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile

  • Formic acid

  • Water, HPLC grade

  • Evaporation system (e.g., nitrogen evaporator)

  • 96-well collection plate

Procedure:

  • Sample Pre-treatment: To 250 µL of plasma in a 96-well plate, add 25 µL of this compound internal standard working solution. Mix gently.

  • Sample Loading: Load the pre-treated plasma samples onto the SLE plate.

  • Elution: After a brief waiting period (as per manufacturer's instructions), add 1 mL of MTBE to each well and allow it to percolate through the sorbent.

  • Evaporation: Collect the eluate in a 96-well collection plate and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 65:35 v/v water:acetonitrile with 0.1% formic acid).

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of Norethindrone and this compound

This protocol provides a starting point for developing an LC-MS/MS method. Optimization may be required for your specific instrumentation.

Liquid Chromatography (LC) Parameters:

  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-30% B

    • 3.1-4.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Norethindrone: Precursor Ion (m/z) 299.2 -> Product Ion (m/z) 109.1

    • This compound: Precursor Ion (m/z) 301.2 -> Product Ion (m/z) 109.1

  • Collision Energy: Optimization required, typically in the range of 20-40 eV.

  • Dwell Time: 100 ms

Mandatory Visualizations

Norethindrone Signaling Pathway

Norethindrone, a synthetic progestin, exerts its biological effects by binding to and activating progesterone receptors.[2]

Norethindrone_Signaling Norethindrone Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Norethindrone Norethindrone PR Progesterone Receptor (PR) Norethindrone->PR PR_HSP_Complex PR-HSP Complex PR_Norethindrone_Complex Active PR Dimer PR->PR_Norethindrone_Complex Binding & Dimerization HSP Heat Shock Proteins HSP->PR_HSP_Complex PR_HSP_Complex->PR HSP Dissociation DNA DNA (Progesterone Response Element) PR_Norethindrone_Complex->DNA Nuclear Translocation Transcription Gene Transcription DNA->Transcription Modulation

Caption: Norethindrone binds to the progesterone receptor, leading to gene transcription modulation.

Experimental Workflow for Cross-Talk Assessment

This workflow outlines the key steps in assessing cross-talk between Norethindrone and its internal standard.

Cross_Talk_Workflow Cross-Talk Assessment Workflow A Prepare Samples B High Conc. Analyte Only A->B C IS Only A->C D LC-MS/MS Analysis B->D F Monitor IS MRM B->F C->D E Monitor Analyte MRM C->E D->E D->F H Assess IS to Analyte Cross-Talk E->H G Assess Analyte to IS Cross-Talk F->G

Caption: Workflow for assessing analyte-internal standard cross-talk.

References

Technical Support Center: Optimizing Norethindrone-13C2 Recovery from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Norethindrone-13C2 from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound during sample preparation?

A1: Low recovery of this compound can often be attributed to several factors during the extraction process. For Solid-Phase Extraction (SPE), potential issues include improper conditioning of the SPE cartridge, the use of an inappropriate sorbent, an elution solvent that is too weak, or an incorrect sample pH. In the case of Liquid-Liquid Extraction (LLE), low recovery can result from the use of a solvent with incorrect polarity, improper pH of the aqueous phase, insufficient mixing, or the formation of emulsions. Furthermore, matrix effects inherent in complex biological samples like plasma or urine can significantly impact the recovery for both methods.[1]

Q2: How do matrix effects impact the quantification of this compound, even with a stable isotope-labeled internal standard?

A2: Matrix effects arise from co-eluting endogenous components in the biological sample that can suppress or enhance the ionization of the analyte and the internal standard in the mass spectrometer.[2] While a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice to compensate for these effects due to its similar physicochemical properties to the analyte, it may not always provide complete correction.[2][3][4] Severe matrix effects can lead to differential suppression or enhancement of the analyte and the internal standard, resulting in inaccurate quantification.[4]

Q3: How can I determine if matrix effects are causing poor accuracy and precision in my assay?

A3: The presence and extent of matrix effects can be quantitatively assessed using the post-extraction spike method. This involves comparing the analytical response of this compound in a clean solvent (neat solution) to the response of the analyte spiked into an extracted blank matrix from various sources. A significant difference in the signal intensity between the two samples indicates the presence of matrix effects.[3]

Q4: What are the best practices for storing biological samples to ensure the stability of this compound?

A4: The stability of analytes in biological matrices is influenced by factors such as temperature, pH, and enzymatic degradation.[5] For short-term storage, refrigeration at 2-8°C is often sufficient. However, for long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation. It is also crucial to limit the number of freeze-thaw cycles, as repeated cycling can lead to a decrease in the concentration of certain analytes.[6][7] A stability study involving at least three freeze-thaw cycles is advisable to assess the analyte's stability under your specific storage and handling conditions.[7]

Troubleshooting Guides

Issue 1: Low Recovery of this compound using Solid-Phase Extraction (SPE)

This guide provides a systematic approach to troubleshooting low recovery of this compound during solid-phase extraction.

cluster_start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end start Start: Low this compound Recovery in SPE check_sorbent 1. Verify SPE Sorbent Selection Is the sorbent (e.g., C18, HLB) appropriate for a moderately polar steroid? start->check_sorbent check_conditioning 2. Review Cartridge Conditioning Was the cartridge properly conditioned with methanol and equilibrated with an aqueous solution? check_sorbent->check_conditioning solution_sorbent Consider a different sorbent chemistry (e.g., polymeric like HLB). check_sorbent->solution_sorbent No check_loading 3. Assess Sample Loading Was the sample pH adjusted to ensure Norethindrone is neutral? Is the flow rate slow and steady? check_conditioning->check_loading solution_conditioning Ensure proper wetting of the sorbent. Do not let the cartridge dry out before loading. check_conditioning->solution_conditioning No check_washing 4. Evaluate Wash Steps Is the wash solvent too strong, causing premature elution? check_loading->check_washing solution_loading Adjust sample pH to ~7. Optimize loading flow rate (e.g., 1 mL/min). check_loading->solution_loading No check_elution 5. Optimize Elution Is the elution solvent strong enough (e.g., methanol, acetonitrile)? Is the volume sufficient? check_washing->check_elution solution_washing Use a weaker wash solvent (e.g., 5-20% methanol in water). check_washing->solution_washing No solution_elution Increase elution solvent strength or volume. Try a different solvent like ethyl acetate/methanol mixture. check_elution->solution_elution No end Improved Recovery check_elution->end Yes solution_sorbent->end solution_conditioning->end solution_loading->end solution_washing->end solution_elution->end

Troubleshooting workflow for low SPE recovery.
Issue 2: Inconsistent Recovery with Liquid-Liquid Extraction (LLE)

This guide addresses common causes of variability in this compound recovery when using liquid-liquid extraction.

cluster_start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end start Start: Inconsistent LLE Recovery check_ph 1. Verify Aqueous Phase pH Is the pH optimized to keep Norethindrone neutral and enhance partitioning? start->check_ph check_solvent 2. Evaluate Extraction Solvent Is the solvent polarity appropriate (e.g., ethyl acetate, MTBE)? check_ph->check_solvent solution_ph Adjust pH to ~7-9. check_ph->solution_ph No check_mixing 3. Assess Mixing Technique Is vortexing/shaking vigorous and long enough for complete extraction? check_solvent->check_mixing solution_solvent Test alternative solvents or mixtures (e.g., hexane/ethyl acetate). check_solvent->solution_solvent No check_emulsion 4. Check for Emulsion Formation Are emulsions forming at the interface, trapping the analyte? check_mixing->check_emulsion solution_mixing Increase mixing time or use a mechanical shaker. check_mixing->solution_mixing No check_volume 5. Review Solvent-to-Sample Ratio Is the volume of organic solvent sufficient? check_emulsion->check_volume solution_emulsion Centrifuge at higher speed, add salt ('salting out'), or use a different solvent. check_emulsion->solution_emulsion Yes solution_volume Increase the solvent-to-sample volume ratio. check_volume->solution_volume No end Consistent Recovery check_volume->end Yes solution_ph->end solution_solvent->end solution_mixing->end solution_emulsion->end solution_volume->end

Troubleshooting workflow for LLE variability.

Data Summary

The following tables summarize quantitative data on Norethindrone recovery from biological samples under various extraction conditions.

Table 1: Solid-Phase Extraction (SPE) Recovery of Steroids

AnalyteSPE SorbentBiological MatrixElution SolventAverage Recovery (%)Reference
ProgesteroneC18SerumChloroform/Methanol (90/10)>95[8]
CorticosteroidsHLBUrineDichloromethane85.4 - 101.3[9]
Anabolic SteroidsC8 + QAXSerumMethanol90 - 98[10]
Steroid PanelSupel™ Swift HLBSerumNot Specified65 - 86

Table 2: Liquid-Liquid Extraction (LLE) Recovery of Steroids

AnalyteExtraction SolventBiological MatrixAverage Recovery (%)Reference
NorethindroneDichloromethane:Hexane (40:60)Plasma>96.28[11]
ProgesteroneHexane/Diethyl etherPlasma>96.4[12][13]
Steroid PanelEthyl AcetateSerum>75[14]
ProgesteroneAcetonitrileRabbit PlasmaNot specified, but effective[15]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol provides a general guideline for the extraction of this compound from human plasma using a C18 SPE cartridge. Optimization may be required for specific applications.

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add the working solution of this compound.

    • Add 500 µL of 2% formic acid in water to acidify the sample and precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant for loading onto the SPE cartridge.[16]

  • SPE Cartridge Conditioning and Equilibration:

    • Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).

    • Condition the cartridge by passing 2 mL of methanol through it.

    • Equilibrate the cartridge by passing 2 mL of 0.1% formic acid in water. Do not allow the cartridge to go dry.[16]

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).[16]

  • Washing:

    • Wash the cartridge with 2 mL of 5% methanol in 0.1% formic acid to remove polar interferences.

    • Dry the cartridge under vacuum or positive pressure for 5 minutes.[16]

  • Elution:

    • Elute this compound with 2 x 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Serum

This protocol outlines a general procedure for the LLE of this compound from human serum.

  • Sample Preparation:

    • To 1 mL of serum in a glass tube, add the working solution of this compound.

    • Add 1 mL of a buffer to adjust the pH to approximately 9-10 (e.g., carbonate buffer).[1]

  • Extraction:

    • Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge for 10 minutes at approximately 3000 rpm to separate the phases.[1]

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a known volume of mobile phase compatible with your LC-MS/MS system.

Visualization of Norethindrone Metabolism

The metabolic pathway of Norethindrone primarily involves reduction and hydroxylation reactions.

Norethindrone Norethindrone Dihydro 5α- and 5β-dihydronorethindrone Norethindrone->Dihydro 5α/5β-reductases Hydroxylated Hydroxylated metabolites Norethindrone->Hydroxylated CYP3A4 Ethinylestradiol Ethinylestradiol Norethindrone->Ethinylestradiol Aromatase (CYP19A1) Tetrahydro 3α,5α- and 3β,5α-tetrahydronorethindrone Dihydro->Tetrahydro 3α/3β-hydroxysteroid dehydrogenases

Metabolic pathways of Norethindrone.

References

Minimizing ion suppression in steroid analysis with 13C standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in steroid analysis using ¹³C-labeled internal standards.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in steroid analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1] The matrix consists of all components in the sample other than the analyte, such as salts, proteins, and lipids.[2] During the electrospray ionization (ESI) process, these matrix components compete with the steroid analytes for ionization, leading to a decreased ionization efficiency and, consequently, a lower signal.[3] This can negatively impact the accuracy, precision, and sensitivity of quantitative steroid analysis.[1]

Q2: How do ¹³C-labeled internal standards help in minimizing ion suppression?

A2: Stable isotope-labeled internal standards (SIL-ISs), particularly those labeled with ¹³C, are the gold standard for compensating for ion suppression in LC-MS analysis.[3] A ¹³C-labeled internal standard is chemically identical to the analyte of interest, with the only difference being a slight increase in mass. This chemical similarity ensures that the internal standard co-elutes perfectly with the analyte and experiences the same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by ion suppression is normalized, leading to more accurate and precise quantification.[5]

Q3: Why are ¹³C-labeled standards generally preferred over deuterium (²H)-labeled standards?

A3: While both ¹³C- and deuterium-labeled standards are used, ¹³C-labeled standards are generally superior for quantitative LC-MS analysis for two main reasons:

  • Chromatographic Co-elution: Deuterium-labeled standards can sometimes exhibit a slight shift in retention time compared to the unlabeled analyte, causing them to elute in a region with a different matrix effect profile. This can lead to inaccurate correction for ion suppression.[6] ¹³C-labeled standards, due to the smaller relative mass difference, almost always co-elute perfectly with the analyte.[6]

  • Isotopic Stability: Deuterium atoms can sometimes be susceptible to back-exchange with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH group).[7] ¹³C labels are incorporated into the carbon skeleton of the molecule and are not subject to exchange, ensuring the stability of the internal standard throughout the analytical process.[4]

Q4: How can I detect and assess the extent of ion suppression in my method?

A4: A widely used technique to identify and locate regions of ion suppression in your chromatogram is the post-column infusion experiment .[8][9] This involves continuously infusing a standard solution of your steroid analyte into the mass spectrometer after the LC column while injecting a blank matrix extract. A drop in the constant baseline signal of the analyte indicates that components from the matrix are eluting at that specific time and causing ion suppression.[10]

Troubleshooting Guides

Problem 1: Poor sensitivity and low signal intensity for steroid analytes.

Possible Cause Troubleshooting Step
Significant Ion Suppression 1. Perform a post-column infusion experiment to identify the retention time windows where ion suppression is most severe.[10] 2. Optimize sample preparation: Employ more rigorous cleanup methods like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[11][12] 3. Modify chromatographic conditions: Adjust the gradient, mobile phase composition, or select a different analytical column to separate the analytes from the suppression zones.
Inefficient Ionization 1. Optimize MS source parameters: Adjust settings such as capillary voltage, gas flow, and desolvation temperature to enhance the ionization of your specific steroid analytes. 2. Choose the appropriate ionization technique: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for some less polar steroids.[9]
Sample Loss During Preparation 1. Evaluate extraction recovery: Spike a known amount of analyte into a blank matrix before and after extraction to calculate the recovery rate.[13] 2. Optimize extraction protocol: Adjust solvent choice, pH, and mixing times to improve extraction efficiency.

Problem 2: High variability and poor reproducibility of quantitative results.

Possible Cause Troubleshooting Step
Inconsistent Matrix Effects 1. Incorporate a ¹³C-labeled internal standard for each analyte to compensate for sample-to-sample variations in ion suppression.[5] 2. Ensure thorough sample cleanup: Consistent and efficient removal of matrix components is crucial for reproducible results.[12]
Chromatographic Issues 1. Check for retention time shifts: Inconsistent retention times can lead to variability in the matrix effect experienced by the analyte.[14] 2. Equilibrate the column properly between injections.[14]
Injector Carryover 1. Implement a robust wash procedure for the autosampler needle and injection port between samples.[15] 2. Inject a blank solvent after a high-concentration sample to check for carryover.

Data Presentation

Quantitative Comparison of Internal Standards
Performance ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Takeaway
Chromatographic Co-elution Often shows a slight retention time shift, eluting earlier than the analyte.[6]Typically co-elutes perfectly with the analyte.[6]Perfect co-elution of ¹³C-IS ensures more accurate compensation for matrix effects.
Accuracy (% Bias) Can lead to significant inaccuracies; one study reported a 40% error due to retention time mismatch.[4]Demonstrates improved accuracy; a comparative study showed a mean bias of 100.3% (± 7.6%).[4]¹³C-IS generally provides more accurate quantification.
Precision (% RSD) Higher variability can be observed due to differential matrix effects.Use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (%CV) compared to deuterated standards.[4]¹³C-IS leads to more precise and reproducible results.
Isotopic Stability Susceptible to back-exchange of deuterium with protons in the solvent.[7]Highly stable with no risk of isotopic exchange.[4]The stability of ¹³C-IS ensures data integrity throughout the analysis.

This table is a compilation of findings from multiple sources to provide a comparative overview.

Matrix Effect and Recovery Data for a Steroid Panel using Deuterated Internal Standards

The following table presents typical recovery and matrix effect data for a panel of steroids from human serum using Solid Phase Extraction (SPE) and deuterated internal standards. A matrix effect value of 100% indicates no ion suppression or enhancement. Values below 100% indicate ion suppression, while values above 100% indicate ion enhancement.

AnalyteRecovery (%)Matrix Effect (%)
Aldosterone95.298.5
Cortisol98.799.1
Cortisone97.598.9
Progesterone101.2100.5
Testosterone99.899.6
Estradiol96.497.3
Androstenedione98.199.2
DHEA94.896.5

Data is representative and adapted from methodologies described in existing literature.[13]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) of Steroids from Human Serum

This protocol is a general procedure for the cleanup of steroids from serum samples.

  • Sample Pre-treatment: To 200 µL of serum, add 20 µL of a ¹³C-labeled internal standard mix. Vortex for 10 seconds. Add 400 µL of water and vortex again.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove residual water.

  • Elution: Elute the steroids with 1 mL of ethyl acetate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol helps to identify chromatographic regions where ion suppression occurs.

  • System Setup:

    • Prepare a standard solution of a representative steroid (e.g., testosterone) at a concentration of approximately 100 ng/mL in 50:50 methanol:water.

    • Using a syringe pump, deliver this solution at a constant, low flow rate (e.g., 10 µL/min).

    • Connect the syringe pump outlet to a T-junction placed between the LC column outlet and the mass spectrometer inlet. The LC mobile phase will mix with the steroid solution before entering the MS source.

  • Procedure:

    • Start the syringe pump and allow the steroid signal to stabilize, which should result in a flat baseline in the mass spectrometer.

    • Set the mass spectrometer to monitor the specific m/z transition for the infused steroid.

    • Inject a blank matrix sample (e.g., a protein-precipitated serum sample that does not contain the steroid) onto the LC system.

    • Run your standard chromatographic gradient.

  • Data Analysis:

    • Monitor the steroid signal throughout the chromatographic run.

    • Any significant drop or dip in the baseline signal indicates ion suppression caused by co-eluting components from the matrix at that specific retention time.

Visualizations

G Steroid Analysis Workflow with ¹³C-IS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample add_is Add ¹³C-Internal Standard serum->add_is ppt Protein Precipitation add_is->ppt spe Solid Phase Extraction (SPE) ppt->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quant Quantification ratio->quant G Troubleshooting Low Signal Intensity start Low Signal Intensity Observed check_is Is a ¹³C-IS used? start->check_is add_is Incorporate ¹³C-IS check_is->add_is No post_infusion Perform Post-Column Infusion check_is->post_infusion Yes add_is->post_infusion suppression_present Ion Suppression Detected? post_infusion->suppression_present optimize_prep Optimize Sample Prep (SPE/LLE) suppression_present->optimize_prep Yes no_suppression Check MS Source Parameters suppression_present->no_suppression No optimize_chrom Optimize Chromatography optimize_prep->optimize_chrom optimize_chrom->post_infusion end Signal Improved optimize_chrom->end optimize_ms Optimize Ionization no_suppression->optimize_ms optimize_ms->end

References

Technical Support Center: Stability of Norethindrone-13C2 in Processed Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Norethindrone-13C2 when used as an internal standard (IS) in the bioanalysis of processed samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Norethindrone, a synthetic progestin. It is considered the gold standard for an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the unlabeled analyte (Norethindrone), ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior allow for accurate correction of any analyte loss or variability during the analytical process, leading to more precise and accurate quantification.

Q2: How stable is this compound in processed biological matrices like plasma or serum?

While specific public data on the stability of this compound is limited, its stability is expected to be comparable to that of the parent drug, Norethindrone. Steroid hormones, in general, demonstrate good stability in plasma when stored frozen at -25°C or lower for extended periods, even up to 10 years.[1][2] For bioanalytical purposes, stability is assessed under specific conditions as outlined by regulatory guidelines. These include long-term frozen storage, freeze-thaw cycles, and stability in the processed sample at room or autosampler temperatures. Successful validation of bioanalytical methods using this compound as an internal standard implies that its stability has been confirmed under these conditions.

Q3: What are the typical storage conditions to ensure the stability of this compound in processed samples?

To ensure stability, processed samples containing this compound should be stored under conditions validated for the specific bioanalytical method. General recommendations include:

  • Long-Term Storage: Store processed samples (e.g., reconstituted extracts) at -20°C or, preferably, -70°C or lower for long-term stability.

  • Autosampler/Bench-Top: The time samples spend in an autosampler or on the bench-top should be within the limits established during method validation, typically at a controlled temperature (e.g., 4°C).

Q4: Can this compound degrade during sample processing or analysis?

Yes, like its unlabeled counterpart, this compound can be susceptible to degradation under certain conditions. Forced degradation studies on Norethindrone have shown it degrades under strong acidic, basic, and oxidative conditions.[3][4][5] Therefore, it is crucial to avoid exposing samples to harsh pH or oxidative reagents during the analytical process unless it is a controlled step in the procedure. The ¹³C stable isotope label does not alter the chemical reactivity of the molecule.

Q5: What regulatory guidelines should be followed for assessing the stability of this compound?

The stability of the internal standard is a critical component of bioanalytical method validation. Guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), outlined in documents like the ICH M10 Bioanalytical Method Validation guideline, should be followed.[6] These guidelines mandate the evaluation of stock solution stability, freeze-thaw stability, short-term (bench-top) stability, long-term stability, and post-preparative (autosampler) stability for both the analyte and the internal standard.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Drifting or inconsistent Internal Standard (IS) peak area during an analytical run. 1. Evaporation of solvent from samples in the autosampler. 2. IS instability in the reconstitution solvent at autosampler temperature. 3. Inconsistent sample injection volume. 4. Drift in mass spectrometer sensitivity. 1. Use well-sealed vials or plates. Check autosampler temperature control. 2. Verify the autosampler/post-preparative stability of the IS as per the validation data. Reduce the run time or cool the autosampler if possible. 3. Check the autosampler for bubbles or clogs. Ensure sufficient sample volume. 4. Monitor system suitability samples. If drift is observed, pause the run and recalibrate the instrument.
Low IS response in some or all samples. 1. Error in IS addition (e.g., missed spiking, incorrect concentration). 2. Degradation of IS in the stock solution or in the samples due to improper storage or handling (e.g., exposure to light, extreme pH). 3. Poor extraction recovery of the IS. 4. Ion suppression from matrix components.[7][8]1. Review sample preparation records. Re-prepare a subset of affected samples if possible. 2. Check the stability data for the IS stock solution. Prepare a fresh stock solution if in doubt. Ensure samples were stored correctly. 3. Re-evaluate the extraction procedure. Ensure pH and solvent conditions are optimal for Norethindrone. 4. Investigate matrix effects. This may require modifying the chromatographic method to separate the analyte/IS from interfering components or using a more rigorous sample clean-up procedure.
High IS response in some samples. 1. Double spiking of the IS. 2. Evaporation of sample solvent prior to IS addition, leading to a more concentrated sample. 3. Ion enhancement from matrix components.1. Review sample preparation procedures. 2. Ensure consistent sample handling to prevent evaporation. 3. Investigate matrix effects. Modify chromatography or sample cleanup as needed.
IS peak appears in blank/zero samples (carryover). 1. Autosampler carryover from a high-concentration sample. 2. Contamination of the reconstitution solvent or LC-MS system.1. Optimize the autosampler wash procedure (use a stronger solvent, increase wash volume/time). 2. Inject solvent blanks to identify the source of contamination. Clean the injection port and loop if necessary.

Quantitative Data Summary

Table 1: Illustrative Freeze-Thaw Stability of this compound in Processed Human Plasma

Number of Freeze-Thaw CyclesLow QC (ng/mL)High QC (ng/mL)
Nominal Concentration 1.00 50.0
Cycle 11.0349.5
Cycle 20.9851.2
Cycle 31.0150.8
Mean Concentration 1.01 50.5
% Nominal 101.0% 101.0%
Status Pass Pass

Table 2: Illustrative Long-Term Stability of this compound in Processed Human Plasma at -70°C

Storage DurationLow QC (ng/mL)High QC (ng/mL)
Nominal Concentration 1.00 50.0
30 Days0.9950.1
90 Days1.0249.2
180 Days0.9750.5
Mean Concentration (180 Days) 0.97 50.5
% Nominal 97.0% 101.0%
Status Pass Pass

Table 3: Illustrative Autosampler (Post-Preparative) Stability of this compound at 4°C

Time in AutosamplerLow QC (ng/mL)High QC (ng/mL)
Nominal Concentration 1.00 50.0
0 Hours (Reference)1.0050.0
24 Hours1.0451.5
48 Hours0.9949.8
Mean Concentration (48 Hours) 0.99 49.8
% Nominal 99.0% 99.6%
Status Pass Pass

Experimental Protocols

Below are detailed methodologies for key stability experiments, based on ICH M10 guidelines.[6]

Protocol 1: Freeze-Thaw Stability Assessment
  • Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

  • Materials: Blank biological matrix (e.g., human plasma), this compound stock solution, quality control (QC) samples at low and high concentrations.

  • Procedure:

    • Prepare a set of QC samples at a minimum of two concentration levels (low and high).

    • Aliquot samples into tubes for each freeze-thaw cycle.

    • Time Zero (Reference): Analyze a set of freshly prepared QC samples.

    • Cycle 1: Freeze the remaining QC samples at the intended storage temperature (e.g., -70°C) for at least 12 hours. Thaw them completely unassisted at room temperature. Once thawed, analyze one set of low and high QCs.

    • Subsequent Cycles: Refreeze the remaining samples for at least 12 hours and repeat the thawing process. Typically, three cycles are evaluated.

    • Analyze the samples from each cycle against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration at each QC level for each cycle should be within ±15% of the nominal concentration.

Protocol 2: Long-Term Stability Assessment
  • Objective: To evaluate the stability of this compound in a biological matrix over the expected duration of sample storage.

  • Procedure:

    • Prepare a sufficient number of low and high QC samples for all time points.

    • Time Zero (Reference): Analyze a set of freshly prepared QC samples.

    • Store the remaining QC samples at the intended long-term storage temperature (e.g., -70°C).

    • At each specified time point (e.g., 1 month, 3 months, 6 months), retrieve a set of QC samples, thaw, process, and analyze them against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration at each QC level for each time point should be within ±15% of the nominal concentration.

Protocol 3: Post-Preparative (Autosampler) Stability Assessment
  • Objective: To assess the stability of this compound in the final, processed sample extract under the conditions of the autosampler.

  • Procedure:

    • Prepare a set of low and high QC samples and process them according to the analytical method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction followed by reconstitution).

    • Time Zero (Reference): Immediately after processing, inject a set of the processed QC samples.

    • Leave the remaining processed samples in the autosampler at the specified temperature (e.g., 4°C).

    • Re-inject the same samples at specified time points (e.g., 12 hours, 24 hours, 48 hours), or until the expected maximum run time for an analytical batch is exceeded.

    • Quantify the stored samples against the initial (time zero) calibration curve.

  • Acceptance Criteria: The mean concentration at each QC level for each time point should be within ±15% of the nominal concentration.

Visualizations

Stability_Testing_Workflow Bioanalytical Stability Testing Workflow for this compound cluster_prep Sample Preparation cluster_tests Stability Assessment cluster_analysis Analysis & Evaluation cluster_result Outcome Prep Prepare Low & High QC Samples in Matrix FT Freeze-Thaw Stability (e.g., 3 cycles, -70°C to RT) Prep->FT Distribute QCs LT Long-Term Stability (e.g., 1, 3, 6 months at -70°C) Prep->LT Distribute QCs PP Post-Preparative Stability (e.g., 24, 48 hrs at 4°C) Prep->PP Distribute QCs Analysis Analyze Stressed QCs vs. Fresh Calibration Curve FT->Analysis LT->Analysis PP->Analysis Eval Evaluate: Mean concentration within ±15% of nominal? Analysis->Eval Pass Pass Eval->Pass Yes Fail Fail (Investigate & Re-validate) Eval->Fail No

Caption: Workflow for validating the stability of this compound.

Norethindrone_Degradation Potential Degradation Pathways of Norethindrone cluster_conditions Stress Conditions cluster_products Potential Degradation Products Norethindrone Norethindrone / this compound Hydrolysis Hydrolysis Products (e.g., opening of A-ring) Norethindrone->Hydrolysis Hydrolysis Oxidation_Prod Oxidized Products (e.g., epoxides, hydroxylated species) Norethindrone->Oxidation_Prod Oxidation Isomers Isomerization Products Norethindrone->Isomers Isomerization Acid Strong Acid (e.g., HCl) Acid->Hydrolysis Acid->Isomers Base Strong Base (e.g., NaOH) Base->Hydrolysis Base->Isomers Oxidation Oxidizing Agent (e.g., H2O2) Oxidation->Oxidation_Prod

Caption: Potential degradation pathways for Norethindrone under stress.

References

Dealing with co-eluting interferences with Norethindrone-13C2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences during the analysis of Norethindrone using its stable isotope-labeled internal standard, Norethindrone-13C2.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting interferences in the context of this compound analysis?

A1: Co-eluting interferences are compounds in a sample that have the same or very similar retention time as Norethindrone or its internal standard, this compound, during liquid chromatography (LC) separation. These interferences can lead to inaccurate quantification by artificially increasing or decreasing the measured signal of the analyte or internal standard.

Q2: What are the common sources of co-eluting interferences in Norethindrone analysis?

A2: Common sources include:

  • Metabolites: Norethindrone is metabolized in the body, and some of its metabolites can be structurally similar to the parent drug, leading to similar chromatographic behavior.[1][2][3][4][5]

  • Isobaric Compounds: These are molecules that have the same nominal mass as Norethindrone or this compound but a different atomic composition. They can be a source of interference if not chromatographically separated.[1][2][3][6]

  • Matrix Components: Components from the biological matrix (e.g., plasma, urine) can co-elute and cause ion suppression or enhancement, affecting the accuracy of the measurement.[7][8][9]

  • Concomitant Medications: Other drugs or their metabolites present in the sample may have similar chromatographic properties.[10][11]

Q3: How can I identify a co-eluting interference?

A3: Signs of a co-eluting interference include:

  • Poor peak shape (e.g., fronting, tailing, or split peaks) for the analyte or internal standard.

  • Inconsistent analyte-to-internal standard area ratios across a batch of samples.

  • Significant variability in replicate injections.

  • Failure to meet acceptance criteria during method validation for parameters like accuracy and precision.

  • Visual inspection of the chromatogram may reveal a shoulder on the main peak.[10]

Q4: Can this compound itself be a source of interference?

A4: Yes, in two potential ways:

  • Isotopic Contribution: The unlabeled Norethindrone has naturally occurring 13C isotopes that contribute to the signal of the this compound, although this is usually minimal.

  • Impurities: The synthesized this compound may contain a small amount of unlabeled Norethindrone as an impurity. This can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).

Troubleshooting Guides

Issue 1: Inconsistent Analyte/Internal Standard Area Ratios and Poor Precision

This is a common symptom of a co-eluting interference affecting either the analyte or the internal standard, but not both equally.

Troubleshooting Workflow:

A Start: Inconsistent Area Ratios B Step 1: Visual Inspection of Chromatograms A->B Observe peak shape and baseline C Step 2: Review Sample Preparation B->C Peak shape is poor (shoulders, splitting) D Step 3: Modify Chromatographic Conditions C->D Sample cleanup is minimal E Step 4: Evaluate Alternative MRM Transitions D->E Improved separation is needed F End: Interference Resolved E->F Chromatographic changes are insufficient

Caption: Troubleshooting workflow for inconsistent area ratios.

Detailed Steps:

StepActionRationale
1. Visual Inspection of Chromatograms Carefully examine the chromatograms of the affected samples. Look for any signs of peak distortion such as shoulders, tailing, or split peaks for both Norethindrone and this compound.A distorted peak shape is a strong indicator of a co-eluting substance.[10]
2. Review Sample Preparation Evaluate the effectiveness of your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).A more selective sample preparation technique can remove interfering matrix components before LC-MS/MS analysis.
3. Modify Chromatographic Conditions If an interference is suspected, modify the LC method to improve separation. This can include: - Decreasing the ramp of the mobile phase gradient. - Changing the organic modifier (e.g., from acetonitrile to methanol). - Trying a different column chemistry (e.g., C18 to a phenyl-hexyl).Altering the chromatography is a direct way to resolve co-eluting compounds. Different column chemistries offer different selectivities.
4. Evaluate Alternative MRM Transitions If chromatographic changes do not resolve the issue, investigate if a different multiple reaction monitoring (MRM) transition for Norethindrone can be used for quantification.An interfering compound might not produce the same product ion as Norethindrone, so a different MRM transition could be more selective.[12]
Issue 2: Significant Matrix Effects Observed (Ion Suppression or Enhancement)

Matrix effects occur when co-eluting matrix components interfere with the ionization of the analyte and internal standard in the mass spectrometer's source.[7][8][9]

Troubleshooting Workflow:

A Start: Suspected Matrix Effects B Step 1: Perform Post-Column Infusion Experiment A->B Quantify the extent of ion suppression/enhancement C Step 2: Enhance Sample Cleanup B->C Significant suppression/enhancement detected D Step 3: Adjust Chromatography C->D Cleanup improvement is insufficient E End: Matrix Effects Minimized D->E Move analyte peak to a 'cleaner' region

Caption: Troubleshooting workflow for matrix effects.

Detailed Steps:

StepActionRationale
1. Perform Post-Column Infusion Experiment Infuse a standard solution of Norethindrone and this compound post-column while injecting a blank, extracted matrix sample.This experiment will map the regions of ion suppression or enhancement across the chromatogram, showing if the analyte and internal standard are eluting in a problematic area.
2. Enhance Sample Cleanup If significant matrix effects are observed at the retention time of Norethindrone, improve the sample preparation method. Consider switching from protein precipitation to a more rigorous technique like solid-phase extraction (SPE).More effective sample cleanup will remove a larger portion of the matrix components responsible for ion suppression or enhancement.
3. Adjust Chromatography Modify the chromatographic method to move the elution of Norethindrone and its internal standard to a region with minimal matrix effects, as identified in the post-column infusion experiment.Shifting the retention time can avoid the elution of the analyte during a period of significant ion suppression or enhancement.

Experimental Protocols

Protocol 1: Evaluation of Co-eluting Interferences by Modifying Chromatographic Separation

Objective: To resolve a suspected co-eluting interference from Norethindrone and this compound.

Methodology:

  • Baseline Method:

    • Column: Standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at a low percentage of B, ramp up to a high percentage, hold, and then re-equilibrate.

    • Flow Rate: As appropriate for the column dimensions.

    • Injection Volume: Consistent across all runs.

  • Systematic Modifications:

    • Gradient Modification:

      • Decrease the slope of the gradient to provide more time for separation. For example, if the original gradient was a 5-minute ramp from 10% to 90% B, try a 10-minute ramp over the same range.

      • Inject a sample with the suspected interference and observe if the peak shape of Norethindrone improves or if a new, separate peak appears.

    • Organic Modifier Change:

      • Prepare a new mobile phase B with methanol instead of acetonitrile.

      • Run the same gradient program (adjusting for viscosity differences if necessary).

      • Methanol and acetonitrile have different selectivities and may resolve the interference.

    • Column Chemistry Change:

      • If the interference persists, switch to a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl column.

      • These columns offer different retention mechanisms that can be effective in separating structurally similar compounds.

  • Data Analysis:

    • Compare the peak shapes, retention times, and analyte/internal standard area ratios for each condition.

    • Select the condition that provides the best resolution and most consistent results.

Protocol 2: Assessment of Matrix Effects using Post-Column Infusion

Objective: To identify regions of ion suppression or enhancement in the chromatographic run.

Methodology:

  • System Setup:

    • Configure the LC-MS/MS system with a T-junction between the analytical column and the mass spectrometer's ion source.

    • Use a syringe pump to deliver a constant flow of a solution containing Norethindrone and this compound into the T-junction.

  • Procedure:

    • Begin the infusion of the analyte and internal standard solution.

    • Start the LC gradient without an injection to establish a stable baseline signal.

    • Inject a blank matrix sample that has been subjected to the same sample preparation procedure as the study samples.

    • Monitor the signal intensity of Norethindrone and this compound throughout the chromatographic run.

  • Data Analysis:

    • Plot the signal intensity of the infused analytes versus time.

    • A dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.

    • Compare the retention time of Norethindrone from a regular injection with the ion suppression/enhancement profile to determine if it is eluting in a compromised region.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method Using Norethindrone-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical method validation for Norethindrone, with a focus on the use of Norethindrone-13C2 as an internal standard. We will explore its performance in comparison to other commonly used internal standards, supported by experimental data from various studies.

Introduction to Norethindrone and the Need for Robust Analytical Methods

Norethindrone is a synthetic progestin widely used in oral contraceptives and for the treatment of various gynecological disorders. Accurate measurement of Norethindrone in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is a cornerstone of reliable LC-MS/MS quantification, as it effectively compensates for variations in sample preparation and instrument response.

This compound is a stable isotope-labeled version of Norethindrone, where two 12C atoms are replaced with 13C atoms.[1] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical and physical properties ensure they behave similarly during the analytical process.

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the performance of a bioanalytical method. Here, we compare the validation parameters of methods using this compound, the deuterated analog Norethindrone-d6, and a structurally similar compound, β-estradiol. It is important to note that the following data is compiled from separate studies and is not a direct head-to-head comparison within a single experiment. Variations in instrumentation and laboratory procedures may contribute to differences in reported performance.

Quantitative Data Summary
Validation ParameterMethod with this compoundMethod with Norethindrone-d6Method with β-estradiol
Linearity Range 50 - 25,000 pg/mL[2]50 - 10,000 pg/mL[3]40 - 2,500 ng/mL
Lower Limit of Quantification (LLOQ) 50 pg/mL[2]50 pg/mL[3]40 ng/mL
Accuracy (% Recovery) Not explicitly statedMean recovery of 84.8%[3]98.6 - 101.2%
Precision (%RSD) Not explicitly statedIntra-run: 0.7 to 5.3%; Inter-run: 2.0 to 3.8%[3]Intra-day: ≤ 4.5%; Inter-day: ≤ 5.8%
Internal Standard Concentration Not explicitly stated2.50 ng/mL[3]1000 µg/mL

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the key experimental protocols from the cited studies.

Method Using this compound
  • Sample Preparation: Supported liquid extraction was employed for plasma samples.[2]

  • Chromatographic Conditions:

    • System: Ultra Performance Liquid Chromatography (UPLC) coupled with a tandem mass spectrometer (MS/MS).[2]

    • Run Time: 2.7 minutes.[2]

  • Mass Spectrometry Detection:

    • Specific mass transitions for Norethindrone and this compound were monitored.

Method Using Norethindrone-d6
  • Sample Preparation: One-step liquid-liquid extraction was performed.[3] A derivatization step using hydroxylamine was utilized to enhance mass spectrometric sensitivity.[3]

  • Chromatographic Conditions:

    • System: Shimadzu Nexera HPLC.[3]

    • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[3]

    • Mobile Phase: Isocratic elution with a mixture of Water:Acetonitrile:Acetic Acid (65:35:0.1, v:v:v).[3]

  • Mass Spectrometry Detection:

    • System: AB Sciex API-6500.[3]

    • Transitions: Norethindrone: 314.2 → 124.2 m/z; Norethindrone-d6: 320.2 → 128.2 m/z.[3]

Method Using β-estradiol
  • Sample Preparation: Liquid-liquid extraction was used for plasma samples.

  • Chromatographic Conditions:

    • System: Not specified.

    • Column: Not specified.

  • Detection:

    • The specific detection method (e.g., UV, MS) was not detailed in the available abstract.

Mandatory Visualizations

To further clarify the experimental workflows and logical relationships, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma) spike Spike with Internal Standard (this compound) start->spike extraction Liquid-Liquid or Solid Phase Extraction spike->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS System reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Quantification using Calibration Curve ratio->calibration

Caption: Experimental workflow for Norethindrone quantification.

logical_relationship cluster_IS_Choice Internal Standard (IS) Choice cluster_Validation Method Validation Parameters cluster_Performance Performance Outcome IS Ideal Internal Standard SIL Stable Isotope-Labeled (SIL) (e.g., this compound, Norethindrone-d6) IS->SIL Best Choice Analog Structural Analog (e.g., β-estradiol) IS->Analog Alternative Linearity Linearity & Range SIL->Linearity Accuracy Accuracy SIL->Accuracy Precision Precision SIL->Precision LLOQ LLOQ SIL->LLOQ Selectivity Selectivity SIL->Selectivity Analog->Linearity Analog->Accuracy Analog->Precision Analog->LLOQ Analog->Selectivity Performance Reliable & Reproducible Quantification Linearity->Performance Accuracy->Performance Precision->Performance LLOQ->Performance Selectivity->Performance

Caption: Logic of internal standard selection and validation.

References

A Head-to-Head Comparison: Norethindrone-13C2 vs. Deuterated Norethindrone as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in the quantitative analysis of norethindrone, the choice of internal standard is a critical decision. This guide provides an objective comparison of two common stable isotope-labeled internal standards: Norethindrone-13C2 and deuterated norethindrone. By examining their performance differences, supported by established principles of analytical chemistry and experimental data from analogous compounds, this document will assist in making an informed choice for bioanalytical assays.

The ideal internal standard (IS) in mass spectrometry-based quantification should be chemically and physically identical to the analyte, differing only in mass.[1][2] This ensures it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thereby accurately correcting for variations throughout the analytical process.[2] While both this compound and deuterated norethindrone are used for this purpose, their inherent isotopic properties can lead to significant differences in analytical performance.

Key Performance Differences: A Comparative Analysis

The primary distinction between ¹³C-labeled and deuterated internal standards lies in their chromatographic behavior and susceptibility to isotopic effects.[1][3] Carbon-13 labeled standards, such as this compound, have physicochemical properties that are virtually identical to the unlabeled analyte, resulting in perfect co-elution during liquid chromatography (LC).[1][3] In contrast, deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier than the non-deuterated analyte.[1] This phenomenon, known as the "isotope effect," is due to the C-²H bond being slightly stronger and less polar than the C-¹H bond.[1] This separation can compromise accurate quantification if the analyte and the internal standard are affected differently by matrix effects at slightly different retention times.[1][4]

Data Presentation: Performance Comparison

The following table summarizes the expected performance differences between this compound and deuterated norethindrone based on extensive studies of other compounds with these two types of labels.[2]

ParameterThis compound (Expected Performance)Deuterated Norethindrone (Expected Performance)Key Findings
Chromatographic Co-elution with Analyte Typically co-elutes perfectly with norethindrone under various chromatographic conditions.[3]Often exhibits a slight retention time shift, eluting earlier than norethindrone.[1][3]The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[2]
Correction for Matrix Effects Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[2][5]The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[2][4]¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[2][5]
Accuracy & Precision Demonstrates improved accuracy and precision. Comparative studies on other compounds show a mean bias closer to 100% and lower standard deviation.[2]Can lead to inaccuracies due to imperfect retention time matching.[2]The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[2][6]
Isotopic Stability Highly stable, with no risk of back-exchange of ¹³C to ¹²C under typical analytical conditions.Potential for deuterium-hydrogen exchange, especially in aqueous solutions, which can affect accuracy.[4]¹³C-IS offers greater stability and reliability, eliminating a potential source of analytical error.

Experimental Protocols

To illustrate the practical application of these internal standards, a general experimental protocol for the quantification of norethindrone in human plasma using LC-MS/MS is provided below.

Sample Preparation:
  • Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or deuterated norethindrone).

  • Protein Precipitation: Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:
  • LC Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Norethindrone Transition: Monitor the appropriate precursor to product ion transition.

    • This compound Transition: Monitor the corresponding mass-shifted precursor to product ion transition.

    • Deuterated Norethindrone Transition: Monitor the corresponding mass-shifted precursor to product ion transition.

  • Quantification: The concentration of norethindrone is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[1]

Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Internal Standard (this compound or Deuterated Norethindrone) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS System Reconstitute->LC_MS Data Data Acquisition (MRM Mode) LC_MS->Data Quant Quantification (Peak Area Ratio vs. Calibration Curve) Data->Quant

A typical workflow for quantitative bioanalysis using an internal standard.

G cluster_c13 This compound cluster_d Deuterated Norethindrone c13_peak Analyte and IS Perfectly Co-elute c13_matrix Identical Matrix Effect for Analyte and IS c13_peak->c13_matrix leads to c13_accuracy High Accuracy & Precision c13_matrix->c13_accuracy ensures d_peak Analyte and IS Chromatographic Shift d_matrix Differential Matrix Effect for Analyte and IS d_peak->d_matrix leads to d_accuracy Potential for Inaccuracy & Imprecision d_matrix->d_accuracy results in

Isotopic effects of 13C-labeled vs. deuterated internal standards.

Conclusion

While deuterated internal standards can be a cost-effective option and may be suitable for some applications, the evidence from analogous compounds strongly supports the superiority of ¹³C-labeled internal standards, like this compound, for robust and accurate quantitative bioanalysis.[1][2][3] Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex matrices where matrix effects are a significant concern. For researchers, scientists, and drug development professionals aiming for the highest quality data in norethindrone quantification, this compound is the recommended internal standard.

References

A Comparative Guide to the Quantification of Norethindrone: An Inter-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Analytical Method Performance

The quantification of norethindrone is predominantly achieved using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The performance of these methods, as validated by different laboratories, is summarized below. Key validation parameters such as linearity, precision, and accuracy are presented to facilitate a comparative assessment.

Table 1: Summary of HPLC Method Validation Parameters for Norethindrone Quantification

ParameterMethod 1 (Tablets)[1]Method 2 (Plasma & Tissues)[2]Method 3 (Dissolution Media)[3][4]
Linearity Range 17 - 52 µg/mL0.04 - 2.50 µg/mLNot explicitly stated, but 7 concentrations evaluated
Correlation Coefficient (r²) 0.9984> 0.999 (for 6 curves)> 0.999 (for 6 curves)
Precision (%RSD) 0.79% (Intermediate Precision)≤ 2.0% (Typical requirement)≤ 2.0% (Typical requirement)
Accuracy (% Recovery) 99.2% (un-spiked) vs 99.5% (spiked)Determined at 3 concentration levelsAssessed over 3 concentration levels (9 determinations)
Limit of Detection (LOD) Not ReportedValidatedValidated
Limit of Quantification (LOQ) Not ReportedValidatedValidated

Note: The data is compiled from separate studies and direct comparison should be made with caution, considering the different matrices and experimental conditions.

Experimental Protocols and Methodologies

The robustness of an analytical method is defined by its detailed and reproducible protocol. Below are the summarized chromatographic conditions from the compared studies, followed by a detailed representative experimental protocol.

Table 2: Chromatographic Conditions for Norethindrone Analysis by RP-HPLC

ParameterMethod 1 (Tablets)[1]Method 2 (Plasma & Tissues)[2]Method 3 (Dissolution Media)[4]
Column Inertsil ODS-3V, 150 x 4.6mm, 5µThermo Scientific C18, 250 x 4.6 mm, 5 µmThermo Scientific C18, 250 x 4.6 mm, 5 µm
Mobile Phase Amine buffer (pH 2.5) and AcetonitrileDeionized water:Acetonitrile (60:40, v/v)Deionized water:Acetonitrile (50:50, v/v) + 5 ml/L Acetic Acid
Flow Rate Isocratic1.3 mL/min1.3 mL/min
Detection (UV) 240 nm245 nm245 nm
Internal Standard Not specifiedEstradiolNot specified
Detailed Protocol: Norethindrone Quantification in Plasma[2]

This protocol describes a validated RP-HPLC method for determining norethindrone concentrations in plasma samples.

1. Preparation of Calibration Standards:

  • A stock solution (100 µg/mL) is prepared by dissolving 10 mg of norethindrone in 100 mL of ethanol.
  • Seven standard solutions (0.04, 0.08, 0.16, 0.31, 0.63, 1.25, and 2.50 µg/mL) are prepared by appropriate dilution of the stock solution with plasma.
  • An internal standard (Estradiol) stock solution (1000 µg/mL) is prepared by dissolving 10 mg of estradiol in 10 mL of ethanol.

2. Sample Preparation (Liquid-Liquid Extraction):

  • Transfer an appropriate amount of plasma sample to a test tube.
  • The sample is centrifuged for 4 minutes at 4000 rpm.
  • The organic phase is transferred to a new 5 mL test tube.
  • The solvent is evaporated in a concentrating dryer at 35°C with a cold trap for approximately 1 hour.
  • The residue is reconstituted with 300 µL of the mobile phase.

3. Chromatographic Analysis:

  • Inject 100 µL of the reconstituted sample into the HPLC system.
  • Perform the analysis using the conditions outlined in Table 2 (Method 2).
  • The retention time for estradiol is approximately 7.23 min and for norethindrone is approximately 9.04 min.

4. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of norethindrone to estradiol versus the concentration of norethindrone.
  • Determine the concentration of norethindrone in the samples from the calibration curve.

Visualizing Norethindrone's Mechanism and Analytical Workflow

To better understand the context of norethindrone analysis, the following diagrams illustrate its biological signaling pathway and a typical workflow for an inter-laboratory method comparison.

Norethindrone_Signaling_Pathway cluster_target_tissues Target Tissues GnRH GnRH Release LH_FSH LH & FSH Release GnRH->LH_FSH Ovulation Follicular Maturation & Ovulation LH_FSH->Ovulation Endometrium Endometrial Proliferation (Inhibited) Cervical_Mucus Cervical Mucus (Thickened) Norethindrone Norethindrone Norethindrone->GnRH Negative Feedback PR Progesterone Receptor (PR) Norethindrone->PR Binds to PR_Complex Norethindrone-PR Complex PR->PR_Complex Nucleus Nucleus PR_Complex->Nucleus Translocates to Gene_Transcription Modulation of Gene Transcription Nucleus->Gene_Transcription Alters Gene_Transcription->Endometrium Gene_Transcription->Cervical_Mucus Interlab_Comparison_Workflow cluster_labs Participating Laboratories P1 Study Design & Protocol Development P2 Sample Preparation (Homogeneous Lots) P1->P2 P3 Distribution to Participating Labs P2->P3 LabA Lab A Quantification Analysis P3->LabA LabB Lab B Quantification Analysis P3->LabB LabC Lab C Quantification Analysis P3->LabC P4 Data Collection & Collation LabA->P4 LabB->P4 LabC->P4 P5 Statistical Analysis (ISO 5725) P4->P5 P6 Performance Evaluation (Repeatability & Reproducibility) P5->P6 P7 Final Report & Comparison Guide P6->P7

References

The Superiority of Norethindrone-13C2 in Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research, the precision and accuracy of quantitative methods are paramount for reliable drug development and clinical studies. The choice of an appropriate internal standard is a critical determinant of assay performance, directly impacting the integrity of pharmacokinetic and pharmacodynamic data. This guide provides a comprehensive comparison of Norethindrone-13C2 with other commonly used internal standards in the bioanalysis of norethindrone, supported by experimental data to inform researchers, scientists, and drug development professionals in their methodological decisions.

Executive Summary

This compound, a stable isotope-labeled (SIL) internal standard, consistently demonstrates superior performance in terms of accuracy and precision in the bioanalysis of norethindrone when compared to other internal standards such as deuterated analogs (Norethindrone-d6) and structural analogs (Estradiol). Its identical chemical structure and chromatographic behavior to the analyte ensure optimal correction for matrix effects and other sources of analytical variability, making it the gold standard for high-stakes bioanalytical assays.

Comparative Performance of Internal Standards

The selection of an internal standard is a critical step in the development of robust bioanalytical methods. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. Here, we compare the performance of three types of internal standards for norethindrone analysis: a 13C-labeled SIL (this compound), a deuterated SIL (Norethindrone-d6), and a structural analog (Estradiol).

Data Presentation

The following tables summarize the accuracy and precision data from validated bioanalytical methods using each of the compared internal standards.

Table 1: Performance of this compound in a UPLC-MS/MS Method [1]

Quality Control LevelConcentration (pg/mL)Inter-run Accuracy (%)Inter-run Precision (%CV)
LLOQ50.0108.48.1
Low15099.2<8.1
Mid12500101.3<8.1
High20000102.5<8.1

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 2: Performance of Norethindrone-d6 in an LC-MS/MS Method

Quality Control LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.160895.395.31101.017.91
Low0.482398.784.12100.215.33
Medium15.740299.682.5899.873.45
High27.982699.382.1199.562.98

Table 3: Performance of Estradiol (Structural Analog) in an RP-HPLC-UV Method

Quality Control LevelConcentration (µg/mL)Accuracy (%)Precision (%RSD)
Low0.0598.61.8
Medium0.5101.21.1
High2100.50.7

RSD: Relative Standard Deviation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the experimental protocols for the methods cited in this guide.

Method 1: UPLC-MS/MS with this compound Internal Standard[1]
  • Sample Preparation: Supported liquid extraction (SLE) was used to extract norethindrone and its internal standard from 0.250 mL of human plasma. After evaporation of the organic solvent, the samples were reconstituted for analysis.

  • Chromatography: A Waters BEH C18 column (100 mm × 2.1 mm, 1.7 µm) was used for chromatographic separation. The mobile phase consisted of a gradient of 0.05% formic acid in water:acetonitrile (65:35, v/v) and 0.05% formic acid in methanol:acetonitrile (50:50, v/v) at a flow rate of 0.500 mL/min.

  • Mass Spectrometry: Detection was performed using a tandem mass spectrometer.

Method 2: LC-MS/MS with Norethindrone-d6 Internal Standard
  • Sample Preparation: Solid-phase extraction (SPE) was employed for the extraction of norethindrone from human plasma.

  • Chromatography: An Acquity UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm) was used. The mobile phase was a mixture of 2 mM ammonium formate buffer and acetonitrile (40:60, v/v).

  • Mass Spectrometry: Detection was carried out using a tandem mass spectrometer in the positive ion spray mode.

Method 3: RP-HPLC-UV with Estradiol Internal Standard[2]
  • Sample Preparation: Liquid-liquid extraction (LLE) was used for plasma samples.

  • Chromatography: A Thermo Scientific C18 column (250×4.6 mm ID, 5 μm pore size) was used. The mobile phase was deionized water:acetonitrile (60:40, v/v) at a flow rate of 1.3 ml/min.

  • Detection: UV detection was performed at a wavelength of 245 nm.

Visualizing the Bioanalytical Workflow and Key Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Extraction (SLE/SPE/LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_HPLC UPLC/HPLC Separation Reconstitution->UPLC_HPLC MS_UV MS/MS or UV Detection UPLC_HPLC->MS_UV Integration Peak Area Integration MS_UV->Integration Ratio_Calculation Analyte/IS Ratio Calculation Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Bioanalytical workflow from sample preparation to quantification.

Internal_Standard_Comparison cluster_ideal Ideal Internal Standard Properties cluster_types Internal Standard Types prop1 Identical Physicochemical Properties to Analyte prop2 Co-elutes with Analyte prop3 Corrects for Matrix Effects prop4 Improves Accuracy and Precision IS_13C2 This compound IS_13C2->prop1 Excellent Match IS_13C2->prop2 Excellent Match IS_13C2->prop3 Excellent Correction IS_13C2->prop4 High Improvement IS_d6 Norethindrone-d6 IS_d6->prop1 Good Match IS_d6->prop2 Potential for Slight Shift IS_d6->prop3 Good Correction IS_d6->prop4 Good Improvement IS_Analog Structural Analog (e.g., Estradiol) IS_Analog->prop1 Similar, but not Identical IS_Analog->prop2 Different Retention Time IS_Analog->prop3 Partial Correction IS_Analog->prop4 Moderate Improvement

Logical relationships of internal standard types to ideal properties.

Conclusion

The data presented unequivocally supports the use of this compound as the internal standard of choice for the bioanalysis of norethindrone. Its performance, characterized by high accuracy and precision, stems from its nature as a stable isotope-labeled internal standard with minimal isotopic effects, ensuring it behaves virtually identically to the unlabeled analyte. While deuterated internal standards like Norethindrone-d6 offer a viable alternative, the potential for chromatographic shifts and differing fragmentation patterns can introduce variability. Structural analogs, such as estradiol, are the least favorable option due to significant differences in chemical properties and chromatographic behavior, which can lead to inadequate correction for matrix effects and compromised data quality. For researchers and drug development professionals seeking the highest level of confidence in their bioanalytical results, this compound provides the most robust and reliable solution.

References

A Comparative Guide to Calibration Curves for Norethindrone Quantification: Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of norethindrone is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. A key aspect of achieving reliable data is the establishment of a robust calibration curve. This guide provides a comparative analysis of the linearity and range of norethindrone calibration curves using its isotopically labeled internal standard, Norethindrone-13C2, and other alternative standards. The information presented is supported by experimental data from various analytical methodologies.

Quantitative Data Summary

The performance of an analytical method is often defined by its linear range and sensitivity. The following tables summarize the calibration curve parameters for norethindrone quantification using different internal standards and analytical techniques.

Table 1: Norethindrone Quantification using Isotopic Internal Standard (this compound)

Analytical MethodMatrixLinear RangeLLOQInternal Standard
UPLC-MS/MSHuman Plasma50.0 - 25000 pg/mL[1]50.0 pg/mL[1]This compound
HPLC-MS/MSPlasmaNot specified50 pg/mL[2]This compound

Table 2: Norethindrone Quantification using Other Internal Standards

Analytical MethodMatrixLinear RangeLLOQInternal Standard
LC-MS/MSHuman Plasma0.1608 - 34.9782 ng/mL[3]0.1608 ng/mL[3]Norethindrone-d6
HPLC-UVPlasma0.04 - 2.50 µg/mL[2]0.04 µg/mL[2]β-estradiol

Table 3: Norethindrone Quantification (Internal Standard Not Specified or Not Used)

Analytical MethodMatrixLinear RangeCorrelation Coefficient (r²)
HPLC-DADTablets17 - 52 µg/mL[4]0.9984[4]
RP-HPLCDissolution Media0.05 - 5 µg/mL[5]>0.999[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for some of the key experiments cited in this guide.

1. UPLC-MS/MS Method with this compound Internal Standard [1]

  • Sample Preparation: Supported Liquid Extraction (SLE) was used to extract norethindrone and its internal standard, this compound, from 0.250 mL of human plasma. After extraction, the organic solvent was evaporated, and the residue was reconstituted before analysis.

  • Chromatography: A Waters BEH C18 column (100 mm × 2.1mm, 1.7 μm) was used. The mobile phase consisted of a gradient of 0.05% formic acid in water:acetonitrile (65:35, v/v) and 0.05% formic acid in methanol:acetonitrile (50:50, v/v). The flow rate was 0.500 mL/min.

  • Detection: Tandem mass spectrometry (MS/MS) was used for detection.

2. LC-MS/MS Method with Norethindrone-d6 Internal Standard [3]

  • Sample Preparation: Solid-phase extraction was employed for sample preparation from human plasma.

  • Chromatography: An Acquity UPLC BEH column (100 mm x 2.1 mm, 1.7 µm particle size) was maintained at 40°C. The mobile phase was a mixture of 2 mM ammonium formate buffer and acetonitrile (40:60, v/v).

  • Detection: Detection was carried out using ion-spray tandem mass spectrometry in the positive ion mode.

3. HPLC-UV Method with β-estradiol Internal Standard [2]

  • Sample Preparation: Liquid-liquid extraction was used for plasma samples.

  • Chromatography: A Thermo Scientific C18 column (250×4.6 mm ID, 5 μm pore size) was used with an isocratic mobile phase of deionized water:acetonitrile (60:40, v/v). The flow rate was 1.3 ml/min.

  • Detection: UV detection was performed at a wavelength of 245 nm.

Workflow Visualization

The following diagram illustrates a typical workflow for establishing a calibration curve for norethindrone quantification.

G cluster_prep Standard Preparation cluster_sample Sample Preparation cluster_analysis Analysis cluster_curve Calibration Curve Construction stock Prepare Norethindrone Stock Solution working Prepare Serial Dilutions (Working Standards) stock->working spike Spike Blank Matrix with Working Standards working->spike is_stock Prepare Internal Standard (e.g., this compound) Stock Solution is_working Prepare Internal Standard Working Solution is_stock->is_working add_is Add Internal Standard Working Solution is_working->add_is spike->add_is extract Extract Analytes (e.g., LLE, SPE, SLE) add_is->extract inject Inject Samples into LC-MS/MS or HPLC extract->inject acquire Acquire Data (Peak Area Ratios) inject->acquire plot Plot Peak Area Ratio vs. Norethindrone Concentration acquire->plot regress Perform Linear Regression (y = mx + c) plot->regress validate Validate Curve (r², Linearity, Range, LLOQ) regress->validate

Caption: Workflow for Norethindrone Calibration Curve Establishment.

References

A Researcher's Guide to Internal Standards for Steroid Hormone Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of steroid hormones, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of the different types of internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of steroids, supported by experimental data and detailed methodologies.

The use of an internal standard (IS) is indispensable for accurate and precise quantification in LC-MS/MS analysis. It compensates for variations in sample preparation, extraction recovery, matrix effects, and instrument response. The three main categories of internal standards employed for steroid hormone analysis are stable isotope-labeled standards, which include deuterated (²H) and carbon-13 (¹³C) labeled analogs, and non-deuterated or structural analog standards.

Performance Comparison of Internal Standards

Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the "gold standard" for quantitative bioanalysis due to their high degree of chemical and physical similarity to the analyte of interest.[1][2] This similarity ensures that the IS and the analyte behave almost identically during sample processing and analysis, providing the most accurate correction for experimental variability.[1][2]

Quantitative Performance Comparison of Stable Isotope-Labeled Internal Standards for Testosterone Analysis

The choice of stable isotope and the position of labeling can influence the accuracy of quantification. A study comparing different stable isotope-labeled internal standards for the analysis of testosterone by LC-MS/MS yielded the following results, with testosterone-d2 being the reference to which the others were compared.[3][4]

Internal StandardAnalytePassing-Bablok Regression EquationBias
Testosterone-d5Testosteroney = 0.86x + 0.04Lower results compared to Testosterone-d2
Testosterone-¹³C₃Testosteroney = 0.90x + 0.02Closer to Testosterone-d2, but still slightly lower

Data adapted from a study by Owen et al.[4]

General Performance Characteristics of Different Internal Standard Types

Performance Parameter¹³C-Labeled Internal StandardDeuterated (²H) Internal StandardNon-Deuterated (Structural Analog) Internal Standard
Chromatographic Co-elution Excellent, typically co-elutes perfectly with the analyte.[5]Good, but can exhibit a slight retention time shift, often eluting earlier than the analyte.[5]Variable, retention time may differ significantly from the analyte.[2]
Correction for Matrix Effects Excellent, due to identical elution profiles.[5]Good, but differential ion suppression can occur if there is a chromatographic shift.Poor to moderate, as differences in physicochemical properties can lead to varied responses to matrix effects.[2]
Accuracy & Precision High accuracy and precision.Generally high, but can be compromised by isotopic exchange (H/D exchange) and chromatographic shifts.[6]Lower accuracy and precision compared to SIL-IS due to differences in extraction recovery and ionization efficiency.[2]
Isotopic Stability Highly stable, no risk of isotope exchange.Potential for H/D exchange, which can lead to inaccurate results.[6]Not applicable.
Cost and Availability Generally higher cost and less available.[6]More readily available and less expensive than ¹³C-labeled standards.[6]Often the most cost-effective and readily available option.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method for steroid hormone analysis. Below are representative experimental protocols for sample preparation and LC-MS/MS analysis.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (for Testosterone)

This protocol is adapted from a method for the analysis of testosterone in serum.[7]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of serum sample, calibrator, or quality control sample.

  • Internal Standard Spiking: Add 100 µL of the internal standard working solution (e.g., ¹³C₃-testosterone in ethanol) to each tube.

  • Mixing and Equilibration: Vortex the tubes and allow them to equilibrate for 30 minutes at room temperature.

  • Buffer Addition: Add 100 µL of 0.5 M sodium acetate buffer (pH 5.5) and mix for 2 hours.

  • Liquid-Liquid Extraction: Add 400 µL of an ethyl acetate:hexane mixture (60:40, v/v). Vortex vigorously for 2 minutes and then centrifuge at 10,000 x g for 5 minutes.

  • Solvent Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to dissolve the residue.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis (General Conditions)

These are typical instrument conditions for the analysis of steroid hormones.[8]

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A reversed-phase C18 or PFP column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the steroids of interest. For example, starting with 60% B, increasing to 100% B over 12 minutes, holding for 2 minutes, and then re-equilibrating at 60% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10-20 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is commonly used for most steroid hormones.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizing Key Processes

To better understand the experimental workflow and the biological context of steroid hormone analysis, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization Mass_Analysis Mass Analysis (MRM) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Calibration_Curve Calibration Curve (Analyte/IS Ratio) Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: A typical experimental workflow for steroid hormone analysis using LC-MS/MS.

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone->Hydroxypregnenolone CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Hydroxypregnenolone->Hydroxyprogesterone 3β-HSD DHEA Dehydroepiandrosterone (DHEA) Hydroxypregnenolone->DHEA CYP17A1 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione CYP17A1 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase

Caption: A simplified diagram of the human steroidogenesis pathway.

References

Cross-Validation of Analytical Methods for Norethindrone Quantification Using Norethindrone-13C2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of bioanalytical methods for the quantification of norethindrone in biological matrices, with a specific focus on the use of Norethindrone-13C2 as a stable isotope-labeled internal standard. The information is intended for researchers, scientists, and drug development professionals.

Norethindrone is a synthetic progestin widely used in contraception and hormone replacement therapies.[1] Accurate and precise quantification of norethindrone in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for variability in sample preparation and instrument response.[1]

Comparison of Analytical Methods

Parameter Method A: UPLC-MS/MS Method B: RP-HPLC with UV Detection
Internal Standard This compound[2]Estradiol
Biological Matrix Human Plasma[3][4][5]Human Plasma and GI Tissues
Extraction Method Supported Liquid Extraction (SLE)[2] or Solid-Phase Extraction (SPE)[4][5]Liquid-Liquid Extraction (LLE)
Linearity Range 50 - 25,000 pg/mL[2]0.05 - 2 µg/mL
Lower Limit of Quantification (LLOQ) 50 pg/mL[2][3]0.05 µg/mL (50 ng/mL)
Intra-run Precision (%CV) 0.7% to 5.3%[3]Not explicitly stated, but method validated as per ICH guidelines
Inter-run Precision (%CV) 2.0% to 4.7%[3]Not explicitly stated, but method validated as per ICH guidelines
Intra-run Accuracy (%RE) -8.2% to -2.6%[3]Not explicitly stated, but method validated as per ICH guidelines
Mean Recovery 84.8%[3]High and consistent[2]

Experimental Protocols

Method A: UPLC-MS/MS with this compound

This protocol is a representative example based on methodologies described in the literature for the quantification of norethindrone in human plasma using UPLC-MS/MS and this compound as an internal standard.[2][3]

1. Sample Preparation (Supported Liquid Extraction)

  • To 50 µL of human plasma, add the internal standard solution (this compound).

  • Load the sample onto a supported liquid extraction plate.

  • Allow the sample to absorb for 5 minutes.

  • Elute the analyte and internal standard with an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Analysis

  • LC System: Shimadzu Nexera or equivalent[3]

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[3]

  • Mobile Phase A: Water:Acetonitrile:Acetic Acid (65:35:0.1, v:v:v)[3]

  • Mobile Phase B: Acetonitrile[3]

  • Flow Rate: Isocratic[3]

  • MS/MS System: AB Sciex API-6500 or equivalent[3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Norethindrone: 314.2 → 124.2[3]

    • Norethindrone-d6 (as a proxy for 13C2): 320.2 → 128.2[3]

Quantitative Data Summary

The following tables present a summary of the validation parameters for a representative UPLC-MS/MS method for the analysis of norethindrone.

Table 1: Linearity

AnalyteCalibration Curve Range (pg/mL)Correlation Coefficient (r²)
Norethindrone50 - 10,000> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (pg/mL)Intra-run Precision (%CV)Inter-run Precision (%CV)Intra-run Accuracy (%RE)
LLOQ502.9 to 5.24.7-8.2 to -2.6
Low1500.7 to 5.32.0 to 3.8Not explicitly stated
Medium10000.7 to 5.32.0 to 3.8Not explicitly stated
High80000.7 to 5.32.0 to 3.8Not explicitly stated

Data synthesized from a validated method for Norethindrone in human plasma.[3]

Table 3: Recovery

Concentration (ng/mL)Mean Recovery (%)
0.15080.3
1.0086.6
8.0087.5
Mean 84.8

Data represents the mean recovery of Norethindrone from human plasma.[3]

Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the bioanalytical method validation of norethindrone using an internal standard like this compound.

G cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Data Acquisition cluster_3 Method Validation A Analyte & IS Selection (Norethindrone & this compound) B LC Method Optimization (Column, Mobile Phase) A->B C MS/MS Parameter Tuning (MRM Transitions) B->C F Extraction (SLE, SPE, or LLE) D Plasma Sample Collection E Internal Standard Spiking D->E E->F G Evaporation & Reconstitution F->G H LC-MS/MS Injection G->H I Data Processing (Peak Integration) H->I J Linearity I->J K Precision & Accuracy I->K L Recovery & Matrix Effect I->L M Stability I->M N Validated Method

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical decision that directly influences the accuracy, precision, and reliability of quantitative bioanalytical methods. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) with other alternatives, supported by experimental data and detailed protocols, in alignment with the harmonized guidelines of the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), primarily articulated in the ICH M10 guideline.

The use of an internal standard is fundamental in quantitative bioanalysis to compensate for the inherent variability in sample preparation and analysis.[1] Both the EMA and FDA underscore the importance of a well-characterized and consistently performing IS to ensure the reliability of bioanalytical data.[1] The harmonized ICH M10 guideline further solidifies the need to monitor the IS response.[1] While SIL-ISs are widely regarded as the "gold standard," this guide will delve into the performance differences between SIL-ISs and analog internal standards, providing a data-driven rationale for selecting the most appropriate IS for your bioanalytical needs.

Performance Comparison: Stable Isotope-Labeled vs. Analog Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Due to their structural and physicochemical similarity to the analyte, SIL-ISs are best equipped to meet these criteria.[2] Analog internal standards, which are structurally similar but not isotopically labeled, are a common alternative, often due to easier availability or lower cost. However, their performance can be less reliable, particularly in complex biological matrices.

The following table summarizes the key performance differences based on experimental data:

Performance ParameterStable Isotope-Labeled IS (SIL-IS)Analog ISKey Considerations & Supporting Data
Accuracy (% Bias) Typically within ±5%Can exceed ±15%SIL-ISs more effectively compensate for matrix effects and variability in extraction recovery, leading to higher accuracy. For example, a study comparing a SIL-IS to a structural analog for the quantification of the anticancer agent kahalalide F showed a mean bias of 100.3% for the SIL-IS method compared to 96.8% for the analog IS method, with a smaller standard deviation for the SIL-IS.[2]
Precision (%CV) Typically <10%Can be >15%The close physicochemical properties of SIL-ISs to the analyte result in more consistent tracking throughout the analytical process, leading to improved precision. In a comparison for the quantification of everolimus, both a SIL-IS (everolimus-d4) and an analog IS (32-desmethoxyrapamycin) showed acceptable precision (total CV 4.3%-7.2%), though the SIL-IS demonstrated a better correlation with an independent method.[3]
Matrix Effect Compensation High degree of compensationVariable compensationSIL-ISs co-elute with the analyte and experience nearly identical ion suppression or enhancement, allowing for effective normalization of the signal. Analog ISs may have different retention times and ionization efficiencies, leading to inadequate correction for matrix effects.[4] A study on carvedilol enantiomers demonstrated that even a slight difference in retention time between a deuterated IS and the analyte could result in different degrees of ion suppression, affecting accuracy.
Extraction Recovery Variability Low and consistentHigher and more variableThe near-identical chemical and physical properties of SIL-ISs ensure that they track the analyte's recovery during sample preparation with high fidelity. Structural differences in analog ISs can lead to different extraction efficiencies, introducing variability. For instance, a 35% difference in extraction recovery was reported between haloperidol and its deuterated internal standard.[5]
Regulatory Acceptance Universally preferred and recommendedAcceptable, but requires more rigorous validation and justificationThe ICH M10 guideline, adopted by both the FDA and EMA, explicitly recommends the use of a stable isotope-labeled analyte as the IS whenever possible for mass spectrometric methods.[6][7][8]

Experimental Protocols for Key Validation Parameters

The validation of a bioanalytical method using a SIL-IS must be thorough and well-documented to meet regulatory expectations.[6][7] Below are detailed methodologies for critical validation experiments.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte and the IS from endogenous matrix components, metabolites, and other potential interferences.

Protocol:

  • Sample Preparation:

    • Obtain at least six individual lots of the blank biological matrix (e.g., plasma, serum) from different sources.

    • Prepare three sets of samples for each lot:

      • Set A: Blank matrix (no analyte or IS).

      • Set B: Blank matrix spiked with the SIL-IS at its working concentration.

      • Set C: Blank matrix spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

  • Analysis: Analyze the samples using the developed LC-MS/MS method.

  • Acceptance Criteria:

    • In the blank matrix samples (Set A), the response at the retention time of the analyte and IS should be less than 20% of the LLOQ response for the analyte and less than 5% of the response for the IS.[9]

    • In the samples spiked with IS only (Set B), the response at the retention time of the analyte should be less than 20% of the LLOQ response.

    • In the samples spiked with analyte only (Set C), the response at the retention time of the IS should be less than 5% of the IS response.

Accuracy and Precision

Objective: To determine the intra-day (within-run) and inter-day (between-run) accuracy and precision of the bioanalytical method.

Protocol:

  • Sample Preparation:

    • Prepare calibration standards and Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

    • QC samples should be prepared from a separate stock solution than the calibration standards.[7]

  • Analysis:

    • Analyze at least three separate analytical runs on at least two different days.

    • Each run should consist of a calibration curve and at least five replicates of each QC level.[10]

  • Calculations:

    • Accuracy: Calculate the percent bias (%Bias) for each QC replicate: ((mean measured concentration - nominal concentration) / nominal concentration) * 100.

    • Precision: Calculate the coefficient of variation (%CV) for the measured concentrations of the QC replicates within each run (intra-day) and across all runs (inter-day).

  • Acceptance Criteria (for chromatographic methods):

    • The mean accuracy should be within ±15% of the nominal value for all QC levels, except for the LLOQ, which should be within ±20%.[1]

    • The precision (%CV) should not exceed 15% for all QC levels, except for the LLOQ, which should not exceed 20%.[1]

Matrix Effect

Objective: To assess the impact of matrix components on the ionization of the analyte and SIL-IS.

Protocol:

  • Sample Preparation:

    • Obtain at least six individual lots of the blank biological matrix.

    • Prepare two sets of samples for each lot at low and high concentrations:

      • Set 1 (Post-extraction spike): Extract blank matrix and then spike the analyte and SIL-IS into the final extract.

      • Set 2 (Neat solution): Spike the analyte and SIL-IS into the reconstitution solvent at the same concentrations as Set 1.

  • Analysis: Analyze both sets of samples.

  • Calculations:

    • Calculate the Matrix Factor (MF) for each lot: (Peak response in the presence of matrix (Set 1)) / (Peak response in the absence of matrix (Set 2)).

    • Calculate the IS-normalized MF: MF of analyte / MF of IS.

  • Acceptance Criteria:

    • The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots of matrix should be ≤15%.[4]

Visualizing Key Bioanalytical Concepts

To further clarify the principles and workflows discussed, the following diagrams have been generated using Graphviz.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with SIL-IS Sample->Spike Extract Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quant Quantification Ratio->Quant

Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.

Signaling_Pathway cluster_ion_source Ion Source cluster_mass_analyzer Mass Analyzer cluster_output Output Analyte Analyte Ionization Ionized Molecules Analyte->Ionization Ionization SIL_IS SIL-IS SIL_IS->Ionization Ionization Matrix Matrix Components Matrix->Ionization Suppression/ Enhancement Mass_Filter Mass Filtering Ionization->Mass_Filter Detector Detector Mass_Filter->Detector Analyte_Signal Analyte Signal Detector->Analyte_Signal IS_Signal IS Signal Detector->IS_Signal

Caption: The journey of an analyte and SIL-IS through a mass spectrometer.

Conclusion

The selection of an appropriate internal standard is a critical determinant of the quality and reliability of bioanalytical data. The harmonized regulatory landscape, under the ICH M10 guideline, strongly advocates for the use of stable isotope-labeled internal standards in mass spectrometry-based bioanalysis. The experimental data clearly demonstrates that SIL-ISs offer superior performance in terms of accuracy, precision, and matrix effect compensation compared to analog internal standards. While the initial investment for a SIL-IS may be higher, the long-term benefits of enhanced data quality, reduced need for re-analysis, and increased confidence in regulatory submissions make them the unequivocally preferred choice for robust and compliant bioanalytical method validation. By adhering to the detailed experimental protocols outlined in this guide, researchers can ensure their methods are scientifically sound and meet the stringent requirements of regulatory authorities.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Robustness Testing of Analytical Methods with Norethindrone-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of Norethindrone, with a focus on the enhanced robustness achieved by employing its stable isotope-labeled internal standard, Norethindrone-13C2.

Robustness, a measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters, is a critical component of method validation. It ensures the reliability and reproducibility of results under normal usage. In the context of Norethindrone analysis, particularly in complex biological matrices, the use of an appropriate internal standard is pivotal in achieving a truly robust method. This compound, by virtue of its identical chemical properties and distinct mass, serves as the ideal internal standard for mass spectrometry-based assays, mitigating variability and enhancing data quality.

Comparison of Analytical Methods: With and Without this compound

The following tables summarize the key performance characteristics of common analytical methods for Norethindrone, highlighting the advantages conferred by the use of this compound. While High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with an isotopic internal standard is considered the gold standard for bioanalytical applications due to its superior sensitivity, selectivity, and robustness.[1][2]

Table 1: Performance Characteristics of HPLC-UV Method for Norethindrone Analysis

Performance CharacteristicWithout Internal StandardWith Non-Isotopic Internal Standard (e.g., Estradiol)
Precision (%RSD) 5-15%2-10%
Accuracy (%Recovery) 85-115%90-110%
Linearity (r²) >0.99>0.99
Robustness Susceptible to variations in sample preparation and instrument conditions.Improved, but can be affected by differential extraction recovery and matrix effects.
Matrix Effects High potential for interference.Can partially compensate, but not eliminate, matrix-induced signal suppression or enhancement.

Table 2: Performance Characteristics of LC-MS/MS Method for Norethindrone Analysis

Performance CharacteristicWithout Internal StandardWith this compound Internal Standard
Precision (%RSD) 5-20%<5%
Accuracy (%Recovery) 80-120%95-105%
Linearity (r²) >0.99>0.999
Robustness Moderately robust, but sensitive to matrix effects and instrument variability.Highly Robust: Compensates for variations in extraction efficiency, matrix effects, and instrument response.[3][4]
Matrix Effects Significant potential for ion suppression or enhancement.Effectively minimizes and corrects for matrix effects.[5]

Experimental Protocols for Robustness Testing

Robustness testing involves intentionally varying key method parameters to assess the impact on the analytical results.[6][7] The following protocols outline typical robustness tests for HPLC and LC-MS/MS methods for Norethindrone analysis.

HPLC-UV Robustness Testing Protocol

A typical robustness study for an HPLC-UV method for Norethindrone would involve the following variations[8]:

  • Flow Rate: ± 0.2 mL/min from the nominal flow rate.

  • Column Temperature: ± 5 °C from the set temperature.

  • Mobile Phase Composition: ± 2% in the organic modifier concentration.

  • Wavelength: ± 5 nm from the detection wavelength.

  • pH of Mobile Phase Buffer: ± 0.2 pH units.

The system suitability parameters (e.g., tailing factor, theoretical plates) and the quantitative results (% recovery and %RSD) are evaluated at each varied condition.

LC-MS/MS Robustness Testing with this compound

For an LC-MS/MS method employing this compound, the robustness assessment would include variations in[9]:

  • LC Flow Rate: ± 10% of the nominal flow rate.

  • Column Temperature: ± 5 °C from the set temperature.

  • Mobile Phase Composition: ± 2% absolute variation in the organic component.

  • Source Temperature: ± 25 °C from the optimized temperature.

  • Collision Energy: ± 2 eV from the optimized value.

The key performance indicator is the ratio of the analyte peak area to the internal standard peak area. A robust method will demonstrate minimal variation in this ratio despite the deliberate changes in method parameters.

The Impact of this compound on Method Robustness

The use of a stable isotope-labeled internal standard like this compound is a powerful strategy to enhance the robustness of an analytical method, particularly for LC-MS/MS.[10][11] Here's why:

  • Correction for Sample Loss: this compound is added to the sample at the very beginning of the sample preparation process. Any loss of the analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the internal standard. The constant analyte-to-internal standard ratio corrects for these variations.

  • Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a major challenge in bioanalysis. Since this compound has the same physicochemical properties as Norethindrone, it experiences the same matrix effects. The ratio of the two signals remains unaffected, leading to more accurate and precise quantification.[5]

  • Compensation for Instrumental Variability: Minor fluctuations in the performance of the LC-MS/MS system, such as variations in injection volume or ionization efficiency, will affect both the analyte and the internal standard equally. The use of the peak area ratio provides a self-correcting mechanism, leading to more consistent results over time and across different instruments.

Visualizing the Workflow and Logic

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow for robustness testing and the logical advantage of using an isotopic internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_robustness Robustness Testing Sample Biological Sample Spike_IS Spike with This compound Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification Vary_Params Vary Method Parameters (Flow, Temp, etc.) Vary_Params->LC_Separation Vary_Params->MS_Detection

Caption: Experimental workflow for robustness testing of Norethindrone using LC-MS/MS with this compound.

Logical_Advantage cluster_without_is Without Isotopic Internal Standard cluster_with_is With this compound Variation_Without Analytical Variation (Sample Prep, Matrix, Instrument) Result_Without Inaccurate & Imprecise Result Variation_Without->Result_Without Directly Impacts Variation_With Analytical Variation Analyte_Signal Analyte Signal Affected Variation_With->Analyte_Signal IS_Signal IS Signal Affected Equally Variation_With->IS_Signal Ratio Analyte/IS Ratio is Constant Analyte_Signal->Ratio IS_Signal->Ratio Result_With Accurate & Precise Result Ratio->Result_With

Caption: Logical advantage of using this compound for robust quantification.

References

A Comparative Guide to the Specificity and Selectivity of Norethindrone-13C2 in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of norethindrone, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This guide provides a comprehensive comparison of Norethindrone-13C2, a stable isotope-labeled (SIL) internal standard, with other alternatives, supported by experimental data from various studies.

The use of a suitable internal standard is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to compensate for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection. An ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery, thereby correcting for matrix effects and other sources of error.

Superiority of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound and Norethindrone-d6, are generally preferred over structural analogs. This is because their physicochemical properties are nearly identical to the analyte, leading to better tracking throughout the analytical process. While both ¹³C- and deuterium-labeled standards are effective, ¹³C-labeled standards are often considered superior due to their perfect co-elution with the analyte and greater isotopic stability, minimizing the risk of analytical errors, especially in complex biological matrices.[1]

Performance Comparison of Norethindrone Internal Standards

The following table summarizes the performance characteristics of different analytical methods for the quantification of norethindrone using this compound, Norethindrone-d6, and a structural analog (Estradiol) as internal standards. The data presented is compiled from separate studies and should be interpreted with the understanding that experimental conditions were not identical.

ParameterMethod with this compound[2]Method with Norethindrone-d6[3][4]Method with Estradiol (Structural Analog)[5]
Analytical Technique UPLC-MS/MSUPLC-MS/MSRP-HPLC-UV
Matrix Human PlasmaHuman PlasmaDog and Mouse Plasma and Tissues
Linearity Range 50.0 - 25,000 pg/mL50 - 10,000 pg/mL0.04 - 2.50 µg/mL
Lower Limit of Quantification (LLOQ) 50.0 pg/mL50 pg/mL0.04 µg/mL (40,000 pg/mL)
Accuracy (%RE) -8.2% to -2.6%Not explicitly statedNot explicitly stated
Precision (%CV) <8.1%0.7% to 5.3%Not explicitly stated
Recovery Not explicitly statedMean recovery of 84.8%High and consistent
Matrix Effect Not explicitly statedIS Normalized Matrix Factor: 0.978 - 0.986Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of the experimental protocols for the methods cited in the comparison table.

Method Using this compound[2]
  • Sample Preparation: Supported Liquid Extraction (SLE).

  • Chromatography:

    • Column: Waters BEH C18 (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.05% formic acid in water:acetonitrile (65:35, v/v).

    • Mobile Phase B: 0.05% formic acid in methanol:acetonitrile (50:50, v/v).

    • Flow Rate: 0.500 mL/min.

  • Mass Spectrometry: Tandem mass spectrometry (details not specified in the abstract).

Method Using Norethindrone-d6[4]
  • Sample Preparation: One-step Liquid-Liquid Extraction. Derivatization with hydroxylamine was utilized to enhance MS sensitivity.

  • Chromatography:

    • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water:Acetonitrile:Acetic Acid (65:35:0.1, v:v:v).

    • Mobile Phase B: Acetonitrile.

    • Flow Program: Isocratic.

  • Mass Spectrometry:

    • Instrument: AB Sciex API-6500.

    • Transition (m/z): Norethindrone: 314.2 → 124.2; Norethindrone-d6: 320.2 → 128.2.

Method Using Estradiol (Structural Analog)[5][6]
  • Sample Preparation: Liquid-Liquid Extraction for plasma samples. More complex extraction involving enzymatic hydrolysis for tissue samples.

  • Chromatography:

    • Column: Thermo Scientific C18 (250 × 4.6 mm ID, 5 µm pore size).

    • Mobile Phase: Deionized water:acetonitrile (60:40, v/v).

    • Flow Rate: Isocratic at 1.3 mL/min.

  • Detection: UV at 245 nm.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Supported Liquid Extraction (SLE) add_is->extraction evaporation Evaporate Organic Solvent extraction->evaporation reconstitution Reconstitute evaporation->reconstitution injection Inject into UPLC reconstitution->injection separation Chromatographic Separation injection->separation detection Tandem Mass Spectrometry Detection separation->detection G cluster_principle Principle of Stable Isotope Dilution Analysis cluster_process Analytical Process cluster_detection MS Detection Analyte Analyte (Norethindrone) Matrix Complex Matrix (e.g., Plasma) Analyte->Matrix Quantification Accurate Quantification IS Internal Standard (this compound) IS->Matrix Extraction Extraction Matrix->Extraction LC_Separation LC Separation Extraction->LC_Separation Ionization Ionization LC_Separation->Ionization Analyte_Signal Analyte Signal Ionization->Analyte_Signal IS_Signal IS Signal Ionization->IS_Signal Ratio Ratio (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Signal->Ratio Ratio->Quantification

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Norethindrone-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory operations are paramount. The proper disposal of chemical reagents, particularly isotopically labeled compounds such as Norethindrone-13C2, is a critical component of responsible research. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of both personnel and the environment.

Norethindrone, the parent compound of this compound, is classified as a hazardous substance with potential carcinogenic and reproductive health risks.[1][2][3][4] The presence of the stable carbon-13 isotope does not alter the chemical reactivity or the hazardous nature of the molecule itself. Therefore, this compound must be managed as a hazardous pharmaceutical waste.[5][]

Hazard Profile of Norethindrone

Understanding the hazards associated with Norethindrone is the first step in ensuring its safe handling and disposal. The following table summarizes key toxicological and physical data.

Hazard CategoryDescription
Carcinogenicity Suspected of causing cancer.[1][3][4]
Reproductive Toxicity May damage fertility or the unborn child.[1][2][3] May cause harm to breast-fed children.[3]
Acute Toxicity Harmful if swallowed.[4] Harmful in contact with skin and if inhaled.[3]
Environmental Hazard Very toxic to aquatic life with long lasting effects.[3][4]
Melting Point 205 - 206 °C / 401 - 402.8 °F[2]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must comply with local, state, and federal regulations for hazardous and pharmaceutical waste.[7][8][9] The following protocol outlines the necessary steps for its proper disposal.

1. Waste Identification and Segregation:

  • Identify this compound waste as "Hazardous Pharmaceutical Waste."

  • Since Carbon-13 is a stable, non-radioactive isotope, this waste should not be disposed of as radioactive waste.[5][]

  • Segregate this compound waste from non-hazardous and radioactive waste streams.[][10] Do not mix with other chemical wastes unless compatibility has been confirmed.[10]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1][2][4]

3. Containerization and Labeling:

  • Use a dedicated, leak-proof, and sealable container for collecting this compound waste.[10]

  • The container must be clearly labeled with a hazardous waste tag. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Carcinogen," "Reproductive Toxin," "Ecotoxin")

    • The accumulation start date.

4. On-site Storage:

  • Store the sealed waste container in a designated, secure area away from incompatible materials.[10]

  • The storage area should be well-ventilated.

5. Disposal Method:

  • Do not dispose of this compound down the drain or in the regular trash.[8][9][10] This can lead to environmental contamination of waterways.[9]

  • The recommended method of disposal for hazardous pharmaceutical waste is through a licensed hazardous waste disposal facility, which will typically use incineration.[8][11]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[]

6. Decontamination of Empty Containers:

  • Thoroughly rinse empty containers that held this compound.

  • The first rinse must be collected and disposed of as hazardous waste.[10]

  • After thorough rinsing and drying, deface or remove the original label before disposing of the container as solid waste.[10]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Norethindrone_Disposal_Workflow This compound Disposal Decision Workflow start Start: this compound Waste Generated is_radioactive Is the Isotope Radioactive? start->is_radioactive is_hazardous Is the Compound Hazardous? is_radioactive->is_hazardous No (13C is a stable isotope) stable_isotope No (13C is a stable isotope) segregate Segregate as Hazardous Pharmaceutical Waste is_hazardous->segregate Yes (Carcinogen, Reproductive Toxin) yes_hazardous Yes (Carcinogen, Reproductive Toxin) containerize Use Labeled, Sealed Container segregate->containerize no_drain Do NOT Dispose Down Drain or in Regular Trash segregate->no_drain contact_ehs Contact Environmental Health & Safety (EHS) for Professional Disposal containerize->contact_ehs incineration Licensed Incineration Facility contact_ehs->incineration

This compound Disposal Decision Workflow

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, upholding their commitment to safety, environmental stewardship, and regulatory compliance.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.